Cascaroside D
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
53861-35-1 |
|---|---|
Molecular Formula |
C27H32O13 |
Molecular Weight |
564.54 |
IUPAC Name |
(10R)-1-hydroxy-3-methyl-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-10H-anthracen-9-one |
InChI |
InChI=1S/C27H32O13/c1-9-5-11-16(26-24(36)22(34)19(31)14(7-28)38-26)10-3-2-4-13(18(10)21(33)17(11)12(30)6-9)39-27-25(37)23(35)20(32)15(8-29)40-27/h2-6,14-16,19-20,22-32,34-37H,7-8H2,1H3/t14-,15-,16-,19-,20-,22+,23+,24-,25-,26+,27-/m1/s1 |
SMILES |
CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2C4C(C(C(C(O4)CO)O)O)O)C=CC=C3OC5C(C(C(C(O5)CO)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
Cascaroside D chemical structure and properties
This guide provides a comprehensive overview of the chemical structure, properties, and biological activities of Cascaroside D, tailored for researchers, scientists, and professionals in drug development.
Chemical Identity and Structure
This compound is a naturally occurring anthraquinone glycoside found in the bark of the Cascara sagrada tree (Rhamnus purshiana).[1] It is a member of the anthracenes class of organic compounds.[2] The structural foundation of this compound consists of an anthraquinone core linked to two glucopyranosyl moieties.
Chemical Structure:
The definitive structure of this compound is represented by its IUPAC name: (10R)-1-hydroxy-3-methyl-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-10H-anthracen-9-one.[2]
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source(s) |
| CAS Number | 53861-35-1 | [2] |
| Molecular Formula | C₂₇H₃₂O₁₃ | [1][2][3][4][5] |
| IUPAC Name | (10R)-1-hydroxy-3-methyl-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-10H-anthracen-9-one | [2] |
| SMILES | Cc1cc2--INVALID-LINK--(c3cccc(c3C(=O)c2c(c1)O)O[C@H]4--INVALID-LINK--O4)O)O">C@@HO)[C@@]5([H])--INVALID-LINK--O5)O)O">C@@HO | [3] |
| InChI | InChI=1S/C27H32O13/c1-9-5-11-16(26-24(36)22(34)19(31)14(7-28)38-26)10-3-2-4-13(18(10)21(33)17(11)12(30)6-9)39-27-25(37)23(35)20(32)15(8-29)40-27/h2-6,14-16,19-20,22-32,34-37H,7-8H2,1H3/t14-,15-,16-,19-,20-,22+,23+,24-,25-,26+,27-/m1/s1 | [3] |
| InChIKey | GQPFUOPPYJYZHE-OPEXUXIQSA-N | [3] |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity. It is typically a yellowish to brown solid.[1]
Table 2: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Weight | 564.5 g/mol | [2][4] |
| Monoisotopic Mass | 564.18429107 Da | [2] |
| Solubility | Soluble in water and alcohol, specifically methanol. | [1][4] |
| XLogP3-AA | -0.7 | [2] |
| Hydrogen Bond Donor Count | 9 | [2] |
| Storage Temperature | 2-8 °C | [4] |
Biological Activity and Mechanism of Action
The primary therapeutic application of this compound is as a stimulant laxative.[1][6] Its mechanism of action involves the stimulation of the smooth muscle of the colon.[1]
Upon oral administration, this compound is hydrolyzed in the intestines, which in turn activates peristalsis.[1] This process increases water and electrolyte secretion in the large intestine, aiding in the relief of constipation.[1] In addition to its laxative effects, this compound may also possess antioxidant properties.[1]
Caption: Proposed mechanism of laxative action for this compound.
Experimental Protocols
Detailed experimental protocols for the isolation and analysis of this compound are not extensively published. However, a general workflow can be inferred from standard phytochemical practices for isolating anthraquinone glycosides from plant material.
References
A Technical Guide to the Natural Sources and Isolation of Cascaroside D
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cascaroside D, a member of the anthraquinone glycoside family, is a naturally occurring compound of significant interest within the scientific and pharmaceutical communities. Found primarily in the aged bark of Rhamnus purshiana (Cascara sagrada), this molecule, along with its related cascarosides, has been traditionally recognized for its laxative properties.[1][2] Modern research, however, is beginning to unveil a broader spectrum of bioactivities, including potential applications in oncology. This technical guide provides a comprehensive overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of its potential biological mechanisms of action.
Natural Sources of this compound
The principal natural source of this compound is the dried, aged bark of Rhamnus purshiana, a species of buckthorn native to North America. This plant material, commonly known as Cascara sagrada, contains a complex mixture of anthraquinone derivatives, with cascarosides A, B, C, and D being among the prominent constituents. The concentration of these glycosides can vary depending on the age of the bark, harvesting time, and storage conditions. It is crucial to use bark that has been aged for at least a year, as fresh bark contains anthrones that can cause severe gastrointestinal distress.
Isolation and Purification of this compound
The isolation of this compound from Rhamnus purshiana bark is a multi-step process involving extraction, fractionation, and chromatographic purification. The following sections detail the experimental protocols for these procedures.
Table 1: Quantitative Data on this compound Isolation
| Parameter | Value | Reference |
| Starting Material | Dried bark of Rhamnus purshiana | [3] |
| Yield of this compound | 1.4% from a methanol-water fraction | [3] |
| Purity of Isolated this compound | High purity (suitable for NMR and bioassays) | [3] |
Experimental Protocols
1. Extraction:
-
Objective: To extract the crude mixture of anthraquinone glycosides from the powdered bark of Rhamnus purshiana.
-
Methodology:
2. Fractionation:
-
Objective: To partition the crude extract to enrich the fraction containing cascarosides.
-
Methodology:
3. Chromatographic Purification:
-
Objective: To isolate pure this compound from the enriched fraction.
-
Methodology: A two-step chromatographic procedure is employed.
-
Column Chromatography: The lyophilized methanol/water fraction is first chromatographed on a classical column using silica gel (35-75 Mesh) with a mobile phase of ethyl acetate and methanol.[3]
-
Semi-preparative High-Performance Liquid Chromatography (HPLC): The fractions containing cascarosides are then pooled and subjected to semi-preparative HPLC.[3]
-
Column: C18[3]
-
Mobile Phase: A gradient of water (A) and methanol (B), both with 0.1% TFA. The gradient program is as follows: 20% B (0-39 min), 30% B (49-55 min), 50% B (90 min), 100% B (91 min).[3]
-
Flow Rate: 9 mL/min[3]
-
Detection: The fractions are analyzed by LC-MS (ESI-qTOF) to identify the peak corresponding to this compound.[3]
-
-
Workflow for the Isolation of this compound
Biological Activity and Potential Signaling Pathways
Recent studies have begun to explore the cytotoxic effects of cascarosides against various cancer cell lines. While the precise molecular mechanisms of this compound are still under investigation, related anthraquinone glycosides have been shown to induce apoptosis, or programmed cell death, in cancer cells. The intrinsic, or mitochondrial, pathway of apoptosis is a plausible mechanism of action for this compound.
Proposed Apoptotic Signaling Pathway for this compound
The proposed pathway involves the induction of cellular stress by this compound, leading to the activation of pro-apoptotic proteins and the subsequent execution of the apoptotic cascade.
Conclusion
This compound represents a promising natural product with potential therapeutic applications beyond its traditional use. The methodologies outlined in this guide provide a framework for the efficient isolation and purification of this compound, enabling further investigation into its biological activities. The proposed involvement of this compound in the induction of apoptosis highlights a key area for future research, particularly in the context of cancer drug development. Further studies are warranted to fully elucidate its mechanism of action and to explore its full therapeutic potential.
References
Cascaroside D CAS number and molecular formula
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cascaroside D is a naturally occurring anthraquinone C-glycoside found in the aged bark of Rhamnus purshiana (Cascara sagrada). As a member of the cascaroside family, it contributes to the well-documented laxative effects of cascara extracts. This technical guide provides a comprehensive overview of this compound, including its chemical properties, biological activities, and relevant experimental protocols. The information is intended to support further research and development of this compound for potential therapeutic applications.
Chemical and Physical Properties
This compound is structurally characterized by an anthraquinone core linked to two different sugar moieties, a C-glycoside and an O-glycoside.
| Property | Value | Source |
| CAS Number | 53861-35-1 | [1] |
| Molecular Formula | C27H32O13 | [1] |
| Molecular Weight | 564.5 g/mol | [1] |
| IUPAC Name | (10R)-1-hydroxy-3-methyl-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-10H-anthracen-9-one | [1] |
| Appearance | Yellowish to brown solid | |
| Solubility | Soluble in water and alcohol |
Biological Activity
The primary and most well-documented biological activity of this compound is its laxative effect. Like other anthraquinone glycosides, it acts as a stimulant laxative.
Laxative Effect
The laxative properties of this compound are attributed to its action on the large intestine. The glycosidic bonds are hydrolyzed by intestinal bacteria, releasing the active aglycone. This aglycone then stimulates the smooth muscle of the colon, increasing peristalsis and promoting bowel movements. Additionally, it is believed to increase the water and electrolyte content in the colon, which softens the stool and further aids in alleviating constipation.
Other Potential Activities
While the laxative effect is prominent, preliminary evidence suggests that this compound and related compounds may possess other biological activities, including:
-
Antioxidant Activity: Anthraquinone compounds are known to have antioxidant properties, though specific studies quantifying the IC50 value for this compound are limited.
-
Anti-inflammatory Activity: Some anthraquinones have demonstrated anti-inflammatory effects, but this has not been extensively studied for this compound.
-
Anticancer Activity: The cytotoxic potential of some anthraquinones against various cancer cell lines has been reported. However, specific data on the efficacy of this compound is not yet available.
Further research is required to fully elucidate and quantify these potential activities for this compound.
Mechanism of Action and Signaling Pathways
The laxative mechanism of action for anthraquinone glycosides like this compound is initiated by their metabolism in the colon.
Experimental Protocols
Extraction and Isolation of this compound from Rhamnus purshiana Bark
This protocol outlines a general procedure for the extraction and isolation of cascarosides.
Methodology:
-
Extraction: The dried and aged bark of Rhamnus purshiana is ground to a coarse powder. The powder is then extracted with methanol using either maceration or percolation until exhaustion.
-
Concentration: The resulting methanolic extract is concentrated under reduced pressure to yield a crude extract.
-
Preliminary Purification: The crude extract is subjected to column chromatography. A combination of adsorbents like silica gel and non-ionic polymeric resins (e.g., Amberlite XAD-4) can be used. Elution is typically performed with a gradient of solvents, such as water and methanol or ethyl acetate, methanol, and water mixtures.
-
Fine Purification: Fractions containing cascarosides are further purified using preparative High-Performance Liquid Chromatography (HPLC) on a reverse-phase column (e.g., C18). A mobile phase consisting of a mixture of water (often with a small amount of acid like acetic acid) and an organic solvent (e.g., acetonitrile or methanol) is used for elution.
-
Purity Analysis: The purity of the isolated this compound is confirmed by analytical HPLC, and its structure is elucidated using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Analytical Methods
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic or acetic acid) and acetonitrile or methanol.
-
Detection: UV detection at a wavelength of approximately 254 nm or 280 nm.
-
Quantification: Quantification is achieved by comparing the peak area of this compound in the sample to that of a certified reference standard.
¹H and ¹³C NMR spectroscopy are crucial for the structural confirmation of this compound. The spectra reveal characteristic signals for the anthraquinone skeleton and the sugar moieties.
Conclusion
This compound is a significant bioactive compound with a well-established role as a laxative. While its other potential therapeutic effects, such as antioxidant and anti-inflammatory activities, are yet to be fully explored, its defined chemical structure and known biological function make it a person of interest for further research. The experimental protocols outlined in this guide provide a foundation for the isolation, purification, and analysis of this compound, facilitating future investigations into its pharmacological properties and potential applications in drug development.
References
Spectroscopic Profile of Cascaroside D: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Cascaroside D, a bioactive anthraquinone C-glycoside. Due to the limitations of publicly available data, this document outlines the types of data expected and the methodologies for their acquisition, referencing key publications where the specific data is reported.
Introduction to this compound
This compound is a member of the cascaroside family of compounds, which are primarily found in the bark of Rhamnus purshiana (Cascara sagrada). These compounds are known for their laxative properties. The chemical structure of this compound is characterized by an anthrone core linked to two glucose moieties, one via a C-C bond (C-glycoside) and the other via an O-glycosidic bond. Its molecular formula is C₂₇H₃₂O₁₃ and it has a molecular weight of 564.54 g/mol .[1][2] The structural elucidation and spectroscopic characterization are crucial for its identification, quality control, and further research into its pharmacological activities.
Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound. While extensive literature searches were conducted, the specific quantitative data from the primary research articles were not accessible. Researchers are directed to the cited literature for the detailed spectral data. The structural characterization of this compound was first reported by Wagner and Demuth in 1976, and more recent, detailed NMR and mass spectrometry studies were published by Demarque et al. in 2017.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| Data not available | |||
| Refer to: Demarque, D. P., et al. (2017). Rapid Communications in Mass Spectrometry, 31(14), 1169-1174. | |||
| Wagner, H., & Demuth, G. (1976). Zeitschrift für Naturforschung B, 31(2), 267-272. |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Atom Assignment |
| Data not available | |
| Refer to: Demarque, D. P., et al. (2017). Rapid Communications in Mass Spectrometry, 31(14), 1169-1174. | |
| Wagner, H., & Demuth, G. (1976). Zeitschrift für Naturforschung B, 31(2), 267-272. | |
| Note: A ¹³C NMR spectrum is noted as available on PubChem CID 46173831.[1] |
Infrared (IR) Spectroscopy Data
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Table 3: IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Assignment of Vibrational Mode |
| Data not available | |
| Refer to: Wagner, H., & Demuth, G. (1976). Zeitschrift für Naturforschung B, 31(2), 267-272. for initial characterization. |
Mass Spectrometry (MS) Data
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis. For this compound, Electrospray Ionization (ESI) is a common technique.
Table 4: Mass Spectrometry Data for this compound
| m/z (Mass-to-Charge Ratio) | Ion Type | Fragmentation Pathway |
| Data not available | ||
| Refer to: Demarque, D. P., et al. (2017). Rapid Communications in Mass Spectrometry, 31(14), 1169-1174 for detailed ESI-MS fragmentation studies. |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments based on standard practices for the analysis of anthraquinone glycosides.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of pure this compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or Pyridine-d₅) in a 5 mm NMR tube. The choice of solvent is critical for dissolving the sample and for the chemical shifts of exchangeable protons (e.g., -OH).
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
A standard pulse sequence (e.g., zg30) is used.
-
The spectral width is typically set to 12-16 ppm.
-
A sufficient number of scans (e.g., 16-64) are acquired to obtain a good signal-to-noise ratio.
-
The relaxation delay is set to 1-5 seconds.
-
-
¹³C NMR Acquisition:
-
A proton-decoupled pulse sequence (e.g., zgpg30) is used.
-
The spectral width is typically set to 200-220 ppm.
-
A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of ¹³C.
-
A relaxation delay of 2-5 seconds is used.
-
-
Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples like this compound, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the powdered sample is placed directly on the ATR crystal (e.g., diamond or germanium). Alternatively, the KBr pellet method can be used, where a small amount of the sample is ground with potassium bromide and pressed into a thin pellet.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Acquisition:
-
A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded.
-
The sample spectrum is then recorded.
-
Spectra are typically collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent such as methanol or acetonitrile/water.
-
Instrumentation: An Electrospray Ionization (ESI) source coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight (TOF), Ion Trap, or Orbitrap) is used.
-
Acquisition (Full Scan):
-
The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system.
-
The ESI source parameters (e.g., capillary voltage, nebulizer gas flow, drying gas temperature) are optimized to achieve stable ionization.
-
Mass spectra are acquired in both positive and negative ion modes over a relevant m/z range (e.g., 100-1000).
-
-
Acquisition (Tandem MS/MS for Fragmentation):
-
The precursor ion corresponding to this compound (e.g., [M+H]⁺ or [M-H]⁻) is selected in the first mass analyzer.
-
The selected ion is subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) in a collision cell.
-
The resulting fragment ions are analyzed in the second mass analyzer.
-
-
Data Processing: The acquired mass spectra are analyzed to determine the accurate mass of the molecular ion and to propose fragmentation pathways based on the observed product ions.
Workflow and Relationships
The following diagrams illustrate the logical workflow for the spectroscopic analysis of a natural product like this compound.
Caption: Workflow for the isolation and spectroscopic analysis of this compound.
Caption: Relationship between the structure of this compound and its spectroscopic data.
References
Unveiling the Bioactive Potential of Cascaroside D: A Technical Guide for Early-Stage Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cascaroside D, an anthraquinone glycoside found in the bark of Rhamnus purshiana (Cascara sagrada), belongs to a class of natural compounds with a history of medicinal use.[1] While direct, in-depth research on this compound is in its nascent stages, the broader family of anthraquinone glycosides has garnered significant scientific interest for its diverse bioactivities.[2][3] This technical guide consolidates the current understanding of related compounds and provides a framework for the systematic investigation of this compound's therapeutic potential. The focus will be on its putative anti-inflammatory, anticancer, and neuroprotective properties, offering detailed experimental protocols and conceptual signaling pathways to guide future research.
Anthraquinones and their glycoside derivatives are known to exhibit a range of biological effects, including anticancer, anti-inflammatory, antioxidant, and antiviral activities. Notably, aloe-emodin, a related compound also found in cascara, has demonstrated anticancer properties in laboratory settings.[4] Furthermore, extracts of Cascara sagrada, rich in polyphenolic compounds, have shown antioxidant and anti-inflammatory activities.[5] This guide will leverage these insights to propose a comprehensive research plan for characterizing the bioactivity of this compound.
Hypothesized Bioactivities and Mechanisms of Action
Based on the activities of structurally related anthraquinone glycosides, the primary areas of investigation for this compound should include its anti-inflammatory, anticancer, and neuroprotective effects.
Anti-inflammatory Activity
The anti-inflammatory potential of anthraquinones is often linked to their ability to modulate key signaling pathways involved in the inflammatory response. A primary target for investigation is the Nuclear Factor-kappa B (NF-κB) pathway, a central regulator of inflammatory gene expression.
Hypothetical Signaling Pathway for Anti-inflammatory Action of this compound
Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.
Anticancer Activity
The anticancer effects of many natural products are mediated through the induction of apoptosis (programmed cell death) in cancer cells. Key players in this process include the caspase family of proteases and the Bcl-2 family of proteins, which regulate mitochondrial membrane permeability.
Conceptual Workflow for Assessing Apoptosis Induction
Caption: Experimental workflow for evaluating this compound-induced apoptosis.
Neuroprotective Effects
Neuroprotection by natural compounds is often attributed to their antioxidant properties and their ability to mitigate cellular stress pathways. The Nrf2 signaling pathway is a key regulator of the antioxidant response, and its activation can protect neurons from oxidative damage.
Quantitative Data on Related Anthraquinone Glycosides
While specific quantitative data for this compound is not yet available in the literature, the following table summarizes representative data for related compounds to provide a benchmark for future studies.
| Compound/Extract | Bioactivity | Cell Line/Model | IC50 / Effective Concentration | Reference |
| Alizarin 2-O-glucoside | Anticancer | AGS, HeLa, HepG2 | >90% inhibition at ~50-100 µM | [2] |
| Aloe-emodin | Anticancer | Various | Varies by cell line | [4] |
| Cassia tora L. extract | Anti-inflammatory | TCA8113 cells | Dose-dependent decrease in COX-2 and iNOS | [6] |
| Rhamnus prinoides extract | Anti-inflammatory | RAW264.7 macrophages | Significant inhibition of NO production | [5] |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments to characterize the bioactivity of this compound.
Cell Viability and Cytotoxicity Assay (MTT or CCK-8)
This assay is a crucial first step to determine the cytotoxic effects of this compound on both cancerous and non-cancerous cell lines.
Materials:
-
96-well plates
-
Cell lines of interest (e.g., RAW 264.7 for inflammation, HeLa for cancer, SH-SY5Y for neuroprotection)
-
Complete culture medium
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) reagent
-
Solubilization buffer (for MTT assay)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate for 24, 48, or 72 hours.
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours, or add 20 µL of MTT solution and incubate for 4 hours.
-
If using MTT, add 100 µL of solubilization buffer to each well and incubate overnight.
-
Measure the absorbance at 450 nm for CCK-8 or 570 nm for MTT using a microplate reader.
-
Calculate cell viability as a percentage of the no-treatment control and determine the IC50 value.
Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry
This method distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well plates
-
Cancer cell line
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for 24-48 hours.
-
Harvest the cells (including floating cells in the medium) and wash twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Live cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
NF-κB Activation Assay by Western Blotting
This protocol assesses the effect of this compound on the phosphorylation of IκBα and the p65 subunit of NF-κB.
Materials:
-
RAW 264.7 macrophage cell line
-
Lipopolysaccharide (LPS)
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-IκBα, anti-IκBα, anti-p-p65, anti-p65, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
Seed RAW 264.7 cells and allow them to adhere.
-
Pre-treat the cells with this compound for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for 30-60 minutes.
-
Wash the cells with cold PBS and lyse with RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.
-
Visualize the protein bands using an ECL substrate and an imaging system. Quantify band intensities relative to the loading control (β-actin).
Conclusion and Future Directions
While the direct body of evidence for this compound's bioactivity is still developing, the information available for related anthraquinone glycosides provides a strong rationale for its investigation as a potential therapeutic agent. The experimental frameworks and hypothetical mechanisms presented in this guide offer a comprehensive starting point for researchers to systematically evaluate its anti-inflammatory, anticancer, and neuroprotective properties. Future research should focus on isolating pure this compound and conducting the described in vitro assays. Positive findings should then be validated in appropriate in vivo models to establish its preclinical efficacy and safety profile. Such a structured approach will be crucial in unlocking the full therapeutic potential of this promising natural compound.
References
- 1. angelica.it [angelica.it]
- 2. mdpi.com [mdpi.com]
- 3. A Review on Bioactive Anthraquinone and Derivatives as the Regulators for ROS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mskcc.org [mskcc.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Cassia tora L. (Jue-ming-zi) has anticancer activity in TCA8113 cells in vitro and exerts anti-metastatic effects in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Anthraquinone Glycosides: A Technical Guide to Cascaroside D and its Analogs in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive literature review of anthraquinone glycosides, with a specific focus on Cascaroside D. It is designed to furnish researchers, scientists, and drug development professionals with an in-depth understanding of the chemical properties, biological activities, and therapeutic potential of this class of compounds. This document summarizes quantitative data, details relevant experimental protocols, and visualizes key signaling pathways to facilitate further research and development.
Introduction to Anthraquinone Glycosides and this compound
Anthraquinone glycosides are a class of naturally occurring compounds characterized by an anthraquinone aglycone linked to a sugar moiety.[1] These compounds are widely distributed in the plant kingdom and are known for their diverse pharmacological activities, most notably their laxative effects.[2] Beyond their traditional use, recent research has highlighted their potential as anticancer, anti-inflammatory, and antioxidant agents.[3][4]
This compound is an anthraquinone glycoside found in the bark of Rhamnus purshiana (Cascara sagrada).[5] Like other members of its class, it is a C-glycoside and an O-glycoside.[6] While its primary application has been as a stimulant laxative, emerging evidence suggests a broader therapeutic potential.
Chemical and Physical Properties
The fundamental structure of anthraquinone glycosides consists of a tricyclic aromatic quinone core. The attached sugar moieties significantly influence their solubility, bioavailability, and mechanism of action.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₇H₃₂O₁₃ | [5] |
| Molecular Weight | 564.5 g/mol | [5] |
| IUPAC Name | (10R)-1-hydroxy-3-methyl-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-10H-anthracen-9-one | [5] |
| CAS Number | 53861-35-1 | [5] |
Biological Activities and Therapeutic Potential
The biological activities of anthraquinone glycosides are diverse, with both established and emerging therapeutic applications.
Laxative Effects
The most well-documented effect of anthraquinone glycosides is their stimulant laxative action. After oral administration, these glycosides are hydrolyzed by gut bacteria in the large intestine, releasing the active aglycone. The aglycone then stimulates peristalsis and increases intestinal fluid secretion, leading to a laxative effect.
Anticancer Activity
Table 2: Anticancer Activity of Selected Anthraquinone Glycosides
| Compound | Cell Line | IC50 (µM) | Source |
| Rhein | A549 (Lung carcinoma) | 10.3 - 24.9 | [7] |
| Emodin | A549 (Lung carcinoma) | 23.1 - 27.0 | [7] |
Note: These values are for related anthraquinone glycosides and are intended to be indicative of the potential activity of this compound.
Anti-inflammatory Activity
Anthraquinone glycosides have been shown to possess anti-inflammatory properties. Their mechanism of action is thought to involve the inhibition of pro-inflammatory mediators.
Table 3: Anti-inflammatory Activity of Selected Natural Compounds
| Compound/Extract | Assay | IC50 (µg/mL) | Source |
| Propolis Extract | THP-1 cells | 81.9 - 86.7 | [8] |
| D. febrifuga Alkaloids | Phytophthora capsici | - | [9] |
Note: Specific IC50 values for the anti-inflammatory activity of this compound are not available in the reviewed literature. The data presented is for other natural products to provide a general context.
Experimental Protocols
This section details the methodologies for key experiments relevant to the study of anthraquinone glycosides.
Extraction and Isolation of Cascarosides
A general procedure for the extraction and isolation of cascarosides from Rhamnus purshiana bark can be adapted from established methods.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.[10]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control. Incubate for 24-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Anti-inflammatory Assay (Nitric Oxide Synthase Inhibition)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) by nitric oxide synthase (NOS).[11]
-
Enzyme and Substrate Preparation: Prepare solutions of NOS, L-arginine (substrate), and necessary cofactors.
-
Inhibitor Incubation: Pre-incubate the NOS enzyme with various concentrations of the test compound or a known inhibitor (positive control).
-
Reaction Initiation: Initiate the reaction by adding L-arginine.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time.
-
NO Detection: Measure the amount of NO produced, typically by quantifying the stable end-product nitrite using the Griess reagent.
-
Data Analysis: Calculate the percentage of NOS inhibition and determine the IC50 value.
Signaling Pathways
The biological effects of anthraquinone glycosides are mediated through their interaction with various cellular signaling pathways. While the specific pathways modulated by this compound are not yet fully elucidated, the known activities of related compounds suggest potential involvement of key pathways in inflammation and cancer.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of the inflammatory response. Many natural products exert their anti-inflammatory effects by inhibiting this pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is a hallmark of many cancers.[3]
Conclusion and Future Directions
This compound and other anthraquinone glycosides represent a promising class of natural products with a range of biological activities. While their laxative properties are well-established, their potential as anticancer and anti-inflammatory agents warrants further investigation. Future research should focus on:
-
Quantitative Biological Evaluation: Determining the specific IC50 values of this compound against a panel of cancer cell lines and in various anti-inflammatory assays.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by this compound.
-
In Vivo Efficacy and Safety: Evaluating the therapeutic efficacy and safety profile of this compound in preclinical animal models.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs of this compound to optimize its pharmacological properties.
A deeper understanding of the chemistry and biology of this compound and related anthraquinone glycosides will be instrumental in unlocking their full therapeutic potential for the development of novel drugs.
References
- 1. anthraquinone glycosides lab.pptxkijhlkkkkkkkkkkkkkkkkkkkkkkkkkkkkkkkkkkkk | PPTX [slideshare.net]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of IC50 values of anticancer drugs on cells by D2O - single cell Raman spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C27H32O13 | CID 46173831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Synthesis, In Silico Prediction and In Vitro Evaluation of Antitumor Activities of Novel Pyrido[2,3-d]pyrimidine, Xanthine and Lumazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cris.unibo.it [cris.unibo.it]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. arigobio.com [arigobio.com]
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Cascaroside D
Abstract
This application note details a robust and accurate High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Cascaroside D in plant extracts and pharmaceutical preparations. The method utilizes a reversed-phase C18 column with gradient elution and UV detection, providing excellent resolution and sensitivity. This document provides a comprehensive protocol for sample preparation, standard preparation, and HPLC analysis, along with method validation data.
Introduction
This compound is a biologically active anthraquinone glycoside found in the bark of Rhamnus purshiana (Cascara sagrada). It is known for its laxative properties and is a key component in various herbal medicinal products. Accurate quantification of this compound is crucial for the quality control and standardization of these products. This application note presents a validated HPLC method suitable for routine analysis in research and industrial settings.
Experimental
2.1. Instrumentation and Consumables
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column compartment, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatography Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Data Acquisition and Processing: Chromatography software for data collection and analysis.
-
Analytical Balance: For accurate weighing of standards and samples.
-
Volumetric Glassware: Class A flasks and pipettes.
-
Syringe Filters: 0.45 µm PTFE or nylon filters for sample clarification.
2.2. Reagents and Standards
-
Acetonitrile (ACN): HPLC grade.
-
Water: HPLC grade or ultrapure water.
-
Phosphoric Acid (H₃PO₄): Analytical grade.
-
Methanol (MeOH): HPLC grade.
-
This compound Reference Standard: Purity ≥98%.
2.3. Chromatographic Conditions
A summary of the HPLC operating parameters is provided in the table below.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Phosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-15 min: 15-35% B; 15-25 min: 35-60% B; 25-30 min: 60-15% B; 30-35 min: 15% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 280 nm |
| Run Time | 35 minutes |
Protocols
3.1. Standard Solution Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (initial conditions) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
3.2. Sample Preparation (from Plant Extract)
-
Extraction: Accurately weigh 1 g of powdered plant material and transfer it to a 50 mL flask. Add 25 mL of 70% methanol.
-
Sonication: Sonicate the mixture for 30 minutes in an ultrasonic bath.
-
Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
Experimental Workflows
Application Notes and Protocols for the Extraction and Purification of Cascaroside D
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the extraction and purification protocols for Cascaroside D, an anthraquinone C-glycoside found in the bark of Frangula purshiana (Cascara sagrada). The following sections detail the necessary procedures, from initial extraction to final purification, and include relevant quantitative data and potential biological signaling pathways associated with its aglycone, chrysophanol.
Introduction
This compound is a member of the cascaroside family of compounds, which are known for their laxative properties. As a glycoside of chrysophanol, this compound and its aglycone are also subjects of research for other potential pharmacological activities. The isolation of pure this compound is essential for its further study and potential therapeutic applications. The protocols outlined below describe a robust method for obtaining high-purity this compound from Frangula purshiana bark.
Extraction and Preliminary Purification Workflow
The overall workflow for the extraction and preliminary purification of this compound involves an initial solvent extraction followed by solvent partitioning to enrich the cascaroside fraction.
Caption: Workflow for this compound Extraction and Purification.
Experimental Protocol: Extraction and Solvent Partitioning
-
Preparation of Plant Material:
-
Obtain dried bark of Frangula purshiana.
-
Grind the bark into a coarse powder to increase the surface area for extraction.
-
-
Methanol Extraction:
-
Macerate the powdered bark in 80% methanol at room temperature. A solid-to-solvent ratio of 1:10 (w/v) is recommended.
-
Stir the mixture for 24 hours.
-
Filter the mixture to separate the extract from the solid plant material.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude methanol extract.
-
-
Solvent Partitioning:
-
Dissolve the crude methanol extract in distilled water.
-
Perform liquid-liquid extraction sequentially with ethyl acetate and n-butanol.
-
Transfer the aqueous solution of the crude extract to a separatory funnel.
-
Add an equal volume of ethyl acetate, shake vigorously, and allow the layers to separate.
-
Collect the ethyl acetate layer (this will contain non-polar to moderately polar compounds).
-
Repeat the extraction of the aqueous layer with ethyl acetate two more times.
-
Pool the aqueous layers and extract with an equal volume of n-butanol.
-
Repeat the n-butanol extraction two more times.
-
Collect and combine the n-butanol fractions.
-
Concentrate the n-butanol fraction under reduced pressure to yield the n-butanol soluble extract, which is enriched in cascarosides[1].
-
High-Purity Purification by Two-Dimensional High-Performance Countercurrent Chromatography (HPCCC)
The n-butanol soluble extract can be further purified using a two-dimensional HPCCC method to isolate individual cascarosides, including this compound[1].
Experimental Protocol: 2D HPCCC Purification
First Dimension HPCCC:
-
Sample Preparation: Dissolve the n-butanol soluble extract in the solvent system.
-
Solvent System: Chloroform-methanol-isopropanol-water (6:6:1:4, v/v/v/v) in normal-phase mode[1].
-
Instrumentation: A high-performance countercurrent chromatograph.
-
Procedure:
-
Equilibrate the HPCCC column with the stationary phase (upper phase of the solvent system).
-
Inject the sample solution.
-
Elute with the mobile phase (lower phase of the solvent system) using a flow-rate gradient.
-
Collect fractions and monitor the effluent using a UV detector.
-
Combine fractions containing the mixture of Cascarosides C and D.
-
Second Dimension HPCCC:
-
Sample Preparation: Concentrate the fractions containing Cascarosides C and D from the first dimension.
-
Solvent System: Ethyl acetate-n-butanol-water (7:3:10, v/v/v) in normal-phase mode[1].
-
Procedure:
-
Equilibrate the HPCCC column with the new stationary phase.
-
Inject the concentrated sample.
-
Elute with the mobile phase.
-
Collect fractions of purified this compound.
-
Analyze the purity of the collected fractions by High-Performance Liquid Chromatography (HPLC).
-
Quantitative Data
The following table summarizes the quantitative data for the purification of this compound and other minor cascarosides from a starting amount of 510 mg of the n-butanol-soluble extract of Frangula purshiana bark, as achieved by the 2D HPCCC method[1].
| Compound | Yield (mg) |
| Cascaroside C | 34 |
| This compound | 26 |
| Cascaroside E | 19 |
| Cascaroside F | 15 |
Potential Signaling Pathways of this compound's Aglycone (Chrysophanol)
While the direct signaling pathways of this compound are not extensively studied, the biological activities of its aglycone, chrysophanol, have been investigated. It is plausible that this compound may exert biological effects through its conversion to chrysophanol. Chrysophanol has been shown to modulate several key signaling pathways implicated in cellular processes.
EGFR/mTOR Signaling Pathway
Chrysophanol has been reported to inhibit the proliferation of certain cancer cells by blocking the Epidermal Growth Factor Receptor (EGFR)/mammalian Target of Rapamycin (mTOR) signaling pathway.
Caption: Inhibition of EGFR/mTOR Pathway by Chrysophanol.
TGF-β/Smad Signaling Pathway
Chrysophanol has been shown to ameliorate renal interstitial fibrosis by inhibiting the Transforming Growth Factor-beta (TGF-β)/Smad signaling pathway.
Caption: Inhibition of TGF-β/Smad Pathway by Chrysophanol.
MAPK Signaling Pathway
Chrysophanol has also been demonstrated to regulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is involved in various cellular responses, including inflammation and apoptosis.
Caption: Modulation of MAPK Pathway by Chrysophanol.
Conclusion
The protocols described provide a clear and effective methodology for the extraction and high-purity isolation of this compound from Frangula purshiana bark. The use of two-dimensional HPCCC is a powerful technique for separating complex mixtures of similar compounds. The elucidation of the biological activities of this compound, potentially mediated through pathways influenced by its aglycone chrysophanol, warrants further investigation for which the availability of the pure compound is a prerequisite. These application notes serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.
References
Application Notes and Protocols for In Vivo Studies of Cascaroside D
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for conducting in vivo studies to investigate the potential therapeutic effects of Cascaroside D. Given that the primary established activity of this compound is its laxative effect through the stimulation of intestinal motility, these protocols will focus on exploring its potential anti-inflammatory and anti-cancer properties, activities that have been suggested for other anthraquinone glycosides.[1][2][3]
Application Note 1: Investigation of the Anti-Inflammatory Properties of this compound
Introduction
Inflammation is a critical physiological response to injury and infection, but chronic inflammation can contribute to a variety of diseases. Anthraquinone compounds, the class to which this compound belongs, have been reported to possess anti-inflammatory properties.[3] This section outlines two established in vivo models to evaluate the potential anti-inflammatory effects of this compound: the carrageenan-induced paw edema model for acute inflammation and the lipopolysaccharide (LPS)-induced systemic inflammation model.[4]
Protocol 1.1: Carrageenan-Induced Paw Edema in Rats
This model is a widely used and reliable method for screening the anti-inflammatory activity of compounds in acute inflammation.[5]
Experimental Protocol
-
Animal Model: Male Wistar rats (180-200 g).
-
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethyl cellulose in saline)
-
Carrageenan (1% w/v in sterile saline)
-
Positive control: Indomethacin (10 mg/kg)
-
Plethysmometer[6]
-
-
Experimental Design:
-
Acclimatize animals for at least one week.
-
Fast animals overnight before the experiment with free access to water.
-
Divide animals into the following groups (n=6 per group):
-
Group 1: Vehicle control
-
Group 2: this compound (Dose 1, e.g., 25 mg/kg, p.o.)
-
Group 3: this compound (Dose 2, e.g., 50 mg/kg, p.o.)
-
Group 4: this compound (Dose 3, e.g., 100 mg/kg, p.o.)
-
Group 5: Positive control (Indomethacin, 10 mg/kg, p.o.)
-
-
-
Procedure:
-
Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Administer this compound, vehicle, or indomethacin orally (p.o.).
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours after carrageenan injection.[7]
-
-
Data Presentation:
| Group | Treatment | Dose (mg/kg) | Initial Paw Volume (mL) | Paw Volume at 1h (mL) | Paw Volume at 2h (mL) | Paw Volume at 3h (mL) | Paw Volume at 4h (mL) | Paw Volume at 5h (mL) | % Inhibition of Edema at 3h |
| 1 | Vehicle | - | |||||||
| 2 | This compound | 25 | |||||||
| 3 | This compound | 50 | |||||||
| 4 | This compound | 100 | |||||||
| 5 | Indomethacin | 10 |
Calculation for % Inhibition of Edema: [ ( (V_c - V_o)_control - (V_t - V_o)_treated ) / (V_c - V_o)_control ] x 100, where V_o is the initial paw volume, V_c is the paw volume of the control group at a specific time, and V_t is the paw volume of the treated group at the same time.
Protocol 1.2: Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice
This model is used to study systemic inflammation and the effect of compounds on pro-inflammatory cytokine production.[8]
Experimental Protocol
-
Animal Model: Male C57BL/6 mice (8-10 weeks old).
-
Materials:
-
This compound
-
Vehicle (e.g., sterile saline)
-
Lipopolysaccharide (LPS) from E. coli
-
Positive control: Dexamethasone (1 mg/kg)
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
-
Experimental Design:
-
Acclimatize animals for at least one week.
-
Divide animals into the following groups (n=6-8 per group):
-
Group 1: Vehicle control + Saline
-
Group 2: Vehicle control + LPS
-
Group 3: this compound (Dose 1, e.g., 25 mg/kg, i.p.) + LPS
-
Group 4: this compound (Dose 2, e.g., 50 mg/kg, i.p.) + LPS
-
Group 5: Positive control (Dexamethasone, 1 mg/kg, i.p.) + LPS
-
-
-
Procedure:
-
Administer this compound, vehicle, or dexamethasone intraperitoneally (i.p.).
-
After 1 hour, administer LPS (e.g., 5 mg/kg) intraperitoneally. The group 1 will receive saline instead of LPS.
-
After 2 hours of LPS administration, collect blood via cardiac puncture under anesthesia.
-
Centrifuge the blood to separate serum and store at -80°C until analysis.
-
Measure the levels of TNF-α, IL-6, and IL-1β in the serum using ELISA kits according to the manufacturer's instructions.[8][9]
-
-
Data Presentation:
| Group | Treatment | Dose (mg/kg) | Serum TNF-α (pg/mL) | Serum IL-6 (pg/mL) | Serum IL-1β (pg/mL) |
| 1 | Vehicle + Saline | - | |||
| 2 | Vehicle + LPS | - | |||
| 3 | This compound + LPS | 25 | |||
| 4 | This compound + LPS | 50 | |||
| 5 | Dexamethasone + LPS | 1 |
Mandatory Visualizations
Caption: Putative NF-κB signaling pathway inhibition by this compound.
Caption: General workflow for in vivo anti-inflammatory studies.
Application Note 2: Evaluation of the Anti-Cancer Potential of this compound in Colon Cancer Models
Introduction
Anthraquinone derivatives have been investigated for their anti-cancer properties.[10] Given that this compound's primary site of action is the colon, it is logical to investigate its potential efficacy against colon cancer.[1] This section provides protocols for two widely used models: a human colon cancer xenograft model to assess effects on existing tumors and a chemically-induced carcinogenesis model to evaluate preventative potential.[11][12]
Protocol 2.1: Human Colon Cancer Xenograft Model in Nude Mice
This model evaluates the efficacy of a compound on the growth of established human tumors in an immunodeficient host.[13][14]
Experimental Protocol
-
Animal Model: Athymic nude mice (Nu/Nu), 4-6 weeks old.[13]
-
Materials:
-
Human colon cancer cell line (e.g., HT-29 or HCT116)
-
Matrigel
-
This compound
-
Vehicle (e.g., sterile saline with 5% DMSO)
-
Positive control: 5-Fluorouracil (5-FU)
-
Calipers
-
-
Experimental Design:
-
Acclimatize animals for one week.
-
Subcutaneously inject 5 x 10^6 HT-29 cells in 100 µL of a 1:1 mixture of media and Matrigel into the right flank of each mouse.
-
Monitor tumor growth. When tumors reach a volume of approximately 100-150 mm³, randomize mice into treatment groups (n=8-10 per group):
-
Group 1: Vehicle control (i.p., daily)
-
Group 2: this compound (Dose 1, e.g., 20 mg/kg, i.p., daily)
-
Group 3: this compound (Dose 2, e.g., 40 mg/kg, i.p., daily)
-
Group 4: Positive control (5-FU, e.g., 20 mg/kg, i.p., twice weekly)
-
-
-
Procedure:
-
Measure tumor volume and body weight twice a week for the duration of the study (e.g., 21-28 days). Tumor volume is calculated using the formula: (Length x Width²) / 2.[13]
-
At the end of the study, euthanize the mice and excise the tumors.
-
Weigh the excised tumors.
-
A portion of the tumor can be fixed in formalin for immunohistochemistry (e.g., Ki-67 for proliferation, TUNEL for apoptosis) and the remainder snap-frozen for molecular analysis (e.g., Western blot).[12]
-
-
Data Presentation:
| Group | Treatment | Dose (mg/kg) | Initial Tumor Volume (mm³) | Final Tumor Volume (mm³) | Final Tumor Weight (g) | % Tumor Growth Inhibition |
| 1 | Vehicle | - | 0 | |||
| 2 | This compound | 20 | ||||
| 3 | This compound | 40 | ||||
| 4 | 5-Fluorouracil | 20 |
% Tumor Growth Inhibition = [ ( (Final Volume - Initial Volume)_control - (Final Volume - Initial Volume)_treated ) / (Final Volume - Initial Volume)_control ] x 100
Protocol 2.2: 1,2-dimethylhydrazine (DMH)-Induced Colon Carcinogenesis in Mice
This model is used to assess the chemopreventive potential of a compound in a chemically-induced model of colon cancer that mimics aspects of human colorectal cancer development.[1]
Experimental Protocol
-
Animal Model: Male BALB/c mice, 6 weeks old.
-
Materials:
-
1,2-dimethylhydrazine (DMH)
-
This compound
-
Vehicle for this compound (e.g., drinking water or gavage)
-
Methylene blue
-
-
Experimental Design:
-
Acclimatize animals for one week.
-
Divide animals into the following groups (n=10-12 per group):
-
Group 1: Control (no DMH, no treatment)
-
Group 2: DMH + Vehicle
-
Group 3: DMH + this compound (Dose 1, e.g., 0.05% in drinking water)
-
Group 4: DMH + this compound (Dose 2, e.g., 0.1% in drinking water)
-
-
-
Procedure:
-
Induce colon tumors by administering subcutaneous injections of DMH (20 mg/kg body weight) once a week for 10-15 weeks.[12][15]
-
Administer this compound in drinking water or by oral gavage throughout the experimental period, starting one week before the first DMH injection.
-
Monitor the body weight of the mice weekly.
-
At the end of the study (e.g., 20-25 weeks), euthanize the mice.
-
Excise the entire colon, flush with saline, and open longitudinally.
-
Count the number of aberrant crypt foci (ACF) and tumors under a dissecting microscope after staining with 0.2% methylene blue.[12]
-
Record the size of the tumors.
-
Fix tissues in 10% neutral buffered formalin for histopathological examination.
-
-
Data Presentation:
| Group | Treatment | Number of Animals | Average Number of Tumors per Mouse | Average Tumor Size (mm) | Tumor Incidence (%) | Average Number of ACF per Colon |
| 1 | Control | 10 | ||||
| 2 | DMH + Vehicle | 10 | ||||
| 3 | DMH + this compound (0.05%) | 10 | ||||
| 4 | DMH + this compound (0.1%) | 10 |
Mandatory Visualizations
Caption: A simplified apoptosis pathway potentially induced by this compound.
Caption: Workflow for in vivo anti-cancer studies of this compound.
General Safety and Toxicity Considerations
When designing in vivo studies for this compound, it is crucial to consider its potential toxicity. Anthraquinone glycosides can have adverse effects, and it is recommended to conduct a preliminary acute toxicity study to determine the maximum tolerated dose (MTD).[2][16][17]
-
Acute Toxicity Study: Administer single escalating doses of this compound to small groups of mice and observe for signs of toxicity and mortality over 14 days. This will help in selecting appropriate and safe doses for the efficacy studies.
-
Monitoring: Throughout the efficacy studies, monitor animals for signs of toxicity, including weight loss, changes in behavior, and altered food and water intake.
-
Histopathology: At the end of the study, major organs (liver, kidney, spleen, heart) should be collected for histopathological examination to identify any potential organ damage.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. fda.gov [fda.gov]
- 4. ijpras.com [ijpras.com]
- 5. pubcompare.ai [pubcompare.ai]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. dovepress.com [dovepress.com]
- 9. mdpi.com [mdpi.com]
- 10. Ivermectin, a potential anticancer drug derived from an antiparasitic drug - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. m.youtube.com [m.youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Toxicity of the anthraquinone glycoside P-1894B for human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
Cascaroside D: Limited Evidence for Therapeutic Applications Beyond Laxative Effects
Currently, there is a significant lack of scientific evidence to support the use of Cascaroside D as a therapeutic agent for conditions other than constipation. While its role as a stimulant laxative is well-established, extensive searches of scientific literature have not yielded sufficient data on its potential anti-inflammatory or antioxidant properties. Therefore, detailed application notes and experimental protocols for such uses cannot be provided at this time.
This compound is a natural anthraquinone glycoside found in the bark of the Cascara sagrada tree (Rhamnus purshiana).[1] It belongs to a class of compounds known for their laxative effects.[1][2]
Mechanism of Action as a Laxative
The primary therapeutic application of this compound is in the treatment of constipation. Its mechanism of action involves the stimulation of the large intestine, leading to increased peristalsis (muscle contractions that move stool along) and an increase in water and electrolyte secretion into the colon.[1][2] This softens the stool and promotes bowel movements.
dot
Caption: Mechanism of this compound as a stimulant laxative.
Potential Therapeutic Applications: A Lack of Evidence
Despite some general statements in non-scientific sources suggesting potential antioxidant properties, rigorous scientific studies providing quantitative data or elucidating specific mechanisms of action for this compound in anti-inflammatory or antioxidant contexts are not available in the current body of scientific literature. Searches for cell-based assays, signaling pathway modulation, and pharmacological studies specifically on this compound for these purposes did not yield any relevant results.
Therefore, it is not possible to provide the following as requested:
-
Detailed Application Notes: Without established therapeutic uses beyond its laxative effects, creating application notes for researchers would be speculative and lack the necessary scientific foundation.
-
Quantitative Data Tables: No published studies were found that contain quantitative data on the anti-inflammatory or antioxidant efficacy of this compound.
-
Experimental Protocols: The absence of research in these areas means there are no established protocols to report.
-
Signaling Pathway Diagrams: Without knowledge of its mechanism of action in other therapeutic areas, diagrams of signaling pathways cannot be accurately generated.
Conclusion for Researchers and Drug Development Professionals
For researchers, scientists, and drug development professionals, this compound remains a compound with a well-defined, but narrow, therapeutic profile as a laxative. While the broader class of anthraquinones has been investigated for various pharmacological activities, these findings cannot be directly extrapolated to this compound without specific studies.
Future research could potentially explore the anti-inflammatory and antioxidant properties of purified this compound. Such studies would need to involve initial in vitro screening assays, followed by cell-based models to elucidate any potential mechanisms of action. Should these initial studies show promise, further investigation in animal models would be warranted. However, at present, this compound is not considered a viable candidate for therapeutic development beyond its established use in treating constipation.
References
Application of Cascaroside D in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cascaroside D is a natural anthraquinone glycoside found in the bark of Rhamnus purshiana (Cascara sagrada). Historically, it has been utilized for its potent laxative properties. While modern drug discovery often focuses on novel therapeutic areas, the primary and well-documented application of this compound remains in the context of gastrointestinal motility. This document provides a detailed overview of its known application, mechanism of action, and relevant protocols for its evaluation.
It is important to note that while there are mentions of potential antioxidant properties, robust quantitative data and specific experimental protocols for this compound in areas such as anticancer or anti-inflammatory drug discovery are not extensively available in publicly accessible scientific literature. The information presented here is based on its established role as a stimulant laxative.
Biological Activity of this compound
The primary biological activity of this compound is its stimulant laxative effect. It is part of a group of compounds known as anthraquinone glycosides, which are responsible for the therapeutic action of Cascara sagrada.
| Biological Activity | Description | Level of Evidence |
| Stimulant Laxative | Increases intestinal motility (peristalsis) and promotes the secretion of water and electrolytes into the colon, leading to a bowel movement.[1][2][3][4] | Traditional Use & Pharmacological Data |
| Antioxidant | May possess antioxidant properties.[1] | Anecdotal/Inferred |
Mechanism of Action: Laxative Effect
The laxative effect of this compound is not exerted by the compound in its native form. Instead, it undergoes a multi-step process within the gastrointestinal tract.
-
Transit to the Colon : this compound, being a glycoside, is resistant to digestion and absorption in the upper gastrointestinal tract and travels unchanged to the colon.[4]
-
Bacterial Metabolism : In the colon, intestinal microflora hydrolyze the glycosidic bonds of this compound. This process releases the active aglycone metabolite, primarily emodin-9-anthrone.[4]
-
Stimulation of Motility and Secretion : The active metabolites stimulate the smooth muscle of the colon, leading to an increase in peristaltic contractions. They also alter the permeability of the colonic mucosa, inhibiting water and electrolyte reabsorption from the colon and increasing their secretion into the lumen. This increase in luminal fluid content softens the stool and further promotes bowel movement.[1][2][4]
The following diagram illustrates the proposed mechanism of action for the laxative effect of this compound.
Experimental Protocols
Due to the limited availability of specific protocols for pure this compound, a general methodology for evaluating the laxative activity of a test compound is provided below. This can be adapted for the study of this compound.
In Vivo Assay for Laxative Activity in a Rodent Model
Objective: To evaluate the laxative effect of this compound in a rat or mouse model by measuring fecal output and water content.
Materials:
-
This compound
-
Vehicle (e.g., distilled water, 0.5% carboxymethylcellulose solution)
-
Loperamide (to induce constipation, optional)
-
Activated charcoal (for intestinal transit measurement)
-
Metabolic cages
-
Oral gavage needles
-
Analytical balance
Experimental Workflow:
Procedure:
-
Animal Acclimatization: House animals in a controlled environment for at least one week before the experiment.
-
Fasting: Fast the animals for 18-24 hours with free access to water to ensure an empty gastrointestinal tract.
-
Grouping: Randomly divide the animals into experimental groups (e.g., control, vehicle, and different doses of this compound).
-
Constipation Induction (Optional): To study the effect on a constipated model, administer a constipation-inducing agent like loperamide subcutaneously or orally before the administration of the test compound.
-
Compound Administration: Administer this compound or the vehicle orally via gavage.
-
Observation and Fecal Collection: Place each animal in an individual metabolic cage with a clean filter paper at the bottom. Collect all feces excreted over a defined period (e.g., 8, 12, or 24 hours).
-
Fecal Parameter Analysis:
-
Weigh the total wet weight of the collected feces for each animal.
-
Dry the feces in an oven at a constant temperature (e.g., 60°C) until a constant weight is achieved.
-
Calculate the fecal water content: (Wet Weight - Dry Weight) / Wet Weight * 100%.
-
-
Intestinal Transit Assay (Optional):
-
At a specific time after administering this compound, administer a marker meal (e.g., 10% activated charcoal in 5% gum acacia) orally.
-
After a set time (e.g., 30 minutes), humanely sacrifice the animals.
-
Carefully dissect the small intestine from the pylorus to the cecum.
-
Measure the total length of the small intestine and the distance traveled by the charcoal meal.
-
Calculate the intestinal transit ratio: (Distance traveled by charcoal / Total length of small intestine) * 100%.
-
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine the significance of the effects of this compound compared to the control group.
Conclusion
The primary application of this compound in a drug discovery context is related to its well-established laxative properties. Its mechanism of action involves metabolic activation by the gut microbiota, leading to the stimulation of colonic motility and secretion. While its potential in other therapeutic areas such as antioxidant therapy has been suggested, there is a notable lack of specific quantitative data and detailed experimental protocols to support these claims for drug development purposes. Future research is required to explore and validate any additional pharmacological activities of this compound.
References
Cascaroside D: Application Notes for a Key Marker Compound in Herbal Medicine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cascaroside D, an anthraquinone O-glycoside, is a significant bioactive constituent found primarily in the aged bark of Rhamnus purshiana (Cascara Sagrada). Its presence and concentration are critical indicators of the quality and efficacy of cascara-based herbal preparations, which are traditionally used for their laxative properties. Beyond its role in quality control, emerging research on related anthraquinone glycosides suggests potential pharmacological activities, including anti-inflammatory effects, making this compound a compound of interest for further investigation.
These application notes provide detailed protocols for the extraction, isolation, and quantification of this compound, as well as a summary of its known and potential biological activities. The information is intended to support researchers in the quality control of herbal medicines and in the exploration of this compound's therapeutic potential.
Quantitative Data Summary
The concentration of cascarosides is a key quality parameter for Cascara Sagrada bark. The European Pharmacopoeia stipulates that the bark must contain at least 8.0% total hydroxyanthracene glycosides, with at least 60% of these being cascarosides, calculated as Cascaroside A[1]. While specific quantitative data for this compound across a wide range of samples is not extensively documented in publicly available literature, its concentration is a key metric in the quality assessment of Rhamnus purshiana extracts.
| Parameter | Source Material | Reported Concentration/Specification | Reference |
| Total Hydroxyanthracene Glycosides | Dried bark of Rhamnus purshiana | Not less than 8.0% | European Pharmacopoeia |
| Cascarosides (as a percentage of total hydroxyanthracene glycosides) | Dried bark of Rhamnus purshiana | Not less than 60% | European Pharmacopoeia |
| This compound Yield (from a semi-preparative isolation) | Methanol/water fraction of Rhamnus purshiana bark extract | 1.4% |
Experimental Protocols
Extraction of Cascarosides from Rhamnus purshiana Bark
This protocol describes a general method for the extraction of cascarosides from the dried bark of Rhamnus purshiana.
Materials:
-
Dried and powdered bark of Rhamnus purshiana
-
Hexane
-
Ethyl acetate
-
Methanol
-
Water (deionized)
-
Percolator or maceration vessel
-
Rotary evaporator
Procedure:
-
Defatting (Optional but Recommended): To remove lipophilic substances that may interfere with subsequent steps, first extract the powdered bark with hexane. This can be done by maceration or percolation. Discard the hexane extract.
-
Extraction of Anthraquinone Glycosides:
-
Air-dry the defatted plant material.
-
Perform a percolation or maceration extraction using a mixture of methanol and water (e.g., 70:30 v/v).
-
Continue the extraction process until the solvent runs clear, indicating that the majority of the soluble compounds have been extracted.
-
-
Concentration:
-
Combine the methanol-water extracts.
-
Concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.
-
-
Fractionation:
-
The crude extract can be further fractionated by partitioning between immiscible solvents. A common approach is to partition the aqueous suspension of the crude extract with ethyl acetate to separate compounds of intermediate polarity. The cascarosides will predominantly remain in the methanol/water phase.
-
Isolation of this compound by Semi-Preparative HPLC
This protocol outlines a method for the isolation of this compound from a cascaroside-rich fraction using semi-preparative High-Performance Liquid Chromatography (HPLC).
Materials:
-
Cascaroside-rich fraction (from the extraction step)
-
HPLC-grade methanol
-
HPLC-grade water
-
Trifluoroacetic acid (TFA)
-
Semi-preparative HPLC system with a Diode Array Detector (DAD) or UV detector
-
Semi-preparative C18 column (e.g., 250 x 10 mm, 5 µm)
-
Fraction collector
Procedure:
-
Sample Preparation: Dissolve the cascaroside-rich fraction in the initial mobile phase (e.g., 20% methanol in water with 0.1% TFA). Filter the sample through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Column: C18 semi-preparative column.
-
Mobile Phase A: Water with 0.1% TFA.
-
Mobile Phase B: Methanol with 0.1% TFA.
-
Gradient Elution: A suitable gradient is crucial for separating the different cascarosides. An example gradient is as follows:
-
0-39 min: 20% B
-
39-49 min: 20-30% B (linear gradient)
-
49-55 min: 30% B
-
55-90 min: 30-50% B (linear gradient)
-
90-91 min: 50-100% B (linear gradient)
-
-
Flow Rate: A typical flow rate for a 10 mm ID column is around 3-5 mL/min.
-
Detection: Monitor the elution profile at a wavelength of 265 nm.
-
-
Fraction Collection: Collect the fractions corresponding to the peak of this compound based on the chromatogram.
-
Purity Analysis: Analyze the collected fractions by analytical HPLC to confirm the purity of the isolated this compound.
-
Structure Confirmation: The structure of the isolated compound should be confirmed using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Quantification of this compound by HPLC-DAD
This protocol provides a validated method for the quantification of this compound in herbal extracts.
Materials:
-
Isolated and purified this compound standard of known purity
-
Herbal extract containing this compound
-
HPLC-grade methanol
-
HPLC-grade water
-
o-phosphoric acid
-
Analytical HPLC system with a Diode Array Detector (DAD)
-
Analytical C18 column (e.g., 250 x 4.6 mm, 5 µm)
Procedure:
-
Standard Preparation: Prepare a stock solution of the this compound standard in methanol. From the stock solution, prepare a series of calibration standards at different concentrations.
-
Sample Preparation: Accurately weigh the herbal extract and dissolve it in methanol. Sonicate for 15-20 minutes to ensure complete dissolution. Filter the solution through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Column: C18 analytical column.
-
Mobile Phase A: 0.1% o-phosphoric acid in water.
-
Mobile Phase B: Methanol.
-
Gradient Elution: A suitable gradient for separating anthraquinones is as follows:
-
0-10 min: 30-50% B
-
10-20 min: 50-70% B
-
20-30 min: 70-90% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 265 nm.
-
-
Analysis and Quantification:
-
Inject the calibration standards and the sample solution into the HPLC system.
-
Identify the peak corresponding to this compound in the sample chromatogram by comparing the retention time with that of the standard.
-
Construct a calibration curve by plotting the peak area of the standard against its concentration.
-
Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.
-
| Validation Parameter | Typical Value |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.008 - 0.010 µg/mL |
| Limit of Quantification (LOQ) | 0.029 - 0.035 µg/mL |
| Recovery | 94 - 117% |
(Note: The validation parameters are based on a similar HPLC method for cascarosides A and B and may need to be specifically determined for this compound)
Pharmacological Activity and Signaling Pathways
While the primary established use of this compound, as part of the total cascaroside content in Cascara Sagrada, is for its laxative effects, research into the broader class of anthraquinones suggests other potential pharmacological activities.
Proposed Anti-inflammatory Activity and the NF-κB Signaling Pathway
There is currently no direct evidence from published studies demonstrating the effect of isolated this compound on specific signaling pathways. However, studies on other anthraquinones and extracts from related Rhamnus species provide a strong basis for hypothesizing that this compound may possess anti-inflammatory properties, potentially mediated through the inhibition of the NF-κB (Nuclear Factor-kappa B) signaling pathway. Extracts from Rhamnus crenata have been shown to exhibit anti-inflammatory activity by modulating the NF-κB and MAPK signaling pathways[2]. The NF-κB pathway is a key regulator of inflammation, and its inhibition can lead to a decrease in the production of pro-inflammatory cytokines such as TNF-α and IL-6.
The diagram above illustrates the canonical NF-κB signaling pathway and the hypothesized point of intervention for this compound. In this pathway, inflammatory stimuli lead to the activation of the IKK complex, which then phosphorylates IκB, leading to its degradation. This frees NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. It is proposed that this compound may inhibit the activation of the IKK complex, thereby preventing the downstream inflammatory cascade. Further research is required to validate this hypothesis for this compound.
Conclusion
This compound is a crucial marker compound for ensuring the quality and consistency of herbal products derived from Rhamnus purshiana. The provided protocols for its extraction, isolation, and quantification offer a framework for researchers to accurately assess its content in various matrices. While its pharmacological profile is not yet fully elucidated, the potential anti-inflammatory activity, possibly through the modulation of the NF-κB signaling pathway, presents an exciting avenue for future research and drug development. These application notes serve as a valuable resource for scientists working on the standardization of herbal medicines and the exploration of novel therapeutic agents from natural sources.
References
Analytical Standards for Cascaroside D: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cascaroside D is a prominent member of the anthraquinone glycoside family, naturally occurring in the aged bark of Rhamnus purshiana, commonly known as Cascara sagrada.[1] These compounds are well-recognized for their laxative properties, which are attributed to the stimulation of peristalsis in the colon. The analysis and quantification of this compound are critical for the quality control of herbal medicines and dietary supplements derived from Cascara sagrada. This document provides detailed application notes and protocols for the analytical standardization of this compound.
Chemical Properties
-
Molecular Formula: C₂₇H₃₂O₁₃
-
Molecular Weight: 564.5 g/mol
-
Class: Anthraquinone Glycoside
-
Appearance: Typically a yellowish to brown powder
-
Solubility: Soluble in water and alcohol.
Analytical Methodologies
Accurate and precise analytical methods are essential for the quantification and qualification of this compound in various matrices, including raw botanical materials and finished products. High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD), Liquid Chromatography-Mass Spectrometry (LC-MS), and High-Performance Thin-Layer Chromatography (HPTLC) are the most common techniques employed.
Quantitative Data Summary
The following table summarizes typical quantitative parameters for the analysis of anthraquinone glycosides, providing an expected range for this compound analysis. It is important to note that these values should be validated in the specific laboratory setting and for the particular matrix being analyzed.
| Parameter | HPLC-DAD | LC-MS/MS | HPTLC |
| Linearity (R²) | > 0.99 | > 0.99 | > 0.98 |
| Limit of Detection (LOD) | 0.008 - 0.030 µg/mL | < 0.5 mg/kg | 10 - 150 ng/band |
| Limit of Quantification (LOQ) | 0.029 - 0.1 µg/mL | 0.5 mg/kg | 10 - 150 ng/band |
| Recovery | 94 - 117% | 95 - 105% | Not specified |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-DAD) Method
This protocol is designed for the quantification of this compound in botanical extracts and finished products.
a. Sample Preparation:
-
Accurately weigh approximately 100 mg of the powdered plant material or finished product.
-
Extract with 10 mL of a 70:30 (v/v) methanol-water mixture by sonication for 15 minutes.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
b. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA).
-
Mobile Phase B: Methanol with 0.1% trifluoroacetic acid (TFA).
-
Gradient:
-
0-20 min: 20% B
-
20-50 min: 20-30% B
-
50-86 min: 30-100% B
-
86-90 min: 100% B
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 280 nm.
-
Column Temperature: 30°C.
c. System Suitability:
Prepare a standard solution of this compound. The system is suitable if the relative standard deviation (RSD) for replicate injections is less than 2.0%.
d. Quantification:
Construct a calibration curve using a series of standard solutions of this compound at different concentrations. The concentration of this compound in the sample is determined by comparing its peak area with the calibration curve.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method
This method offers higher sensitivity and selectivity for the analysis of this compound.
a. Sample Preparation:
Follow the same procedure as for the HPLC-DAD method.
b. LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to ensure the separation of this compound from other components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
c. MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
Precursor Ion ([M-H]⁻): m/z 563.18
-
Product Ions: Specific product ions for this compound should be determined by direct infusion of a standard.
-
Collision Energy: Optimize for the specific instrument.
High-Performance Thin-Layer Chromatography (HPTLC) Method
HPTLC is a valuable tool for the identification and fingerprint analysis of this compound in herbal materials.
a. Sample and Standard Preparation:
-
Sample Solution: Prepare as described for the HPLC-DAD method.
-
Standard Solution: Dissolve this compound reference standard in methanol to obtain a concentration of 1 mg/mL.
b. Chromatographic Conditions:
-
Stationary Phase: HPTLC silica gel 60 F₂₅₄ plates.
-
Mobile Phase: Ethyl acetate - methanol - water (100:17:13, v/v/v).
-
Application: Apply 5 µL of the sample and standard solutions as 8 mm bands.
-
Development: Develop the plate to a distance of 8 cm in a saturated twin-trough chamber.
-
Drying: Dry the plate in a stream of warm air.
c. Detection and Documentation:
-
Examine the plate under UV light at 254 nm and 366 nm.
-
Derivatize the plate by spraying with a 10% potassium hydroxide solution in methanol.
-
Heat the plate at 100°C for 3 minutes.
-
Examine the plate under visible light and UV 366 nm. This compound will appear as a distinct zone.
Diagrams
Experimental Workflow for HPLC Analysis
Caption: Workflow for the HPLC analysis of this compound.
Proposed Mechanism of Laxative Action
Caption: Proposed mechanism of the laxative action of this compound.
References
Application Notes and Protocols for the Synthesis of Cascaroside D Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cascaroside D is a naturally occurring anthrone C,O-diglycoside found in the bark of Rhamnus purshiana (Cascara sagrada). It belongs to the family of anthraquinone glycosides, which are known for their diverse biological activities, most notably their laxative effects. Structurally, this compound is the 8-O-β-D-glucopyranoside of barbaloin (aloin), which itself is the 10-C-β-D-glucopyranoside of aloe-emodin anthrone. The unique C-glycosidic bond confers significant stability against enzymatic hydrolysis, while the O-glycosidic linkage is crucial for its biological mechanism of action. These structural features make this compound and its derivatives interesting targets for medicinal chemistry and drug development, particularly in the areas of gastroenterology and oncology.
This document provides a comprehensive overview of the proposed synthetic strategies and detailed protocols for the laboratory-scale synthesis of this compound and its derivatives. As a complete de novo synthesis of this compound has not been extensively reported in peer-reviewed literature, the following protocols are based on established methodologies for the synthesis of related anthrone C- and O-glycosides.
Proposed Synthetic Pathway for this compound
The synthesis of this compound can be envisioned through a multi-step process starting from a readily available anthraquinone, aloe-emodin. The key steps involve the formation of the anthrone tautomer, a stereoselective C-glycosylation at the C-10 position to furnish barbaloin, followed by a regioselective O-glycosylation at the C-8 hydroxyl group.
Caption: Proposed synthetic workflow for this compound and its derivatives.
Experimental Protocols
Protocol 1: Preparation of Aloe-Emodin Anthrone (Aglycone)
The synthesis of this compound begins with the preparation of the aglycone, aloe-emodin, which exists in tautomeric equilibrium with its anthrone form. Aloe-emodin can be isolated from natural sources such as Aloe vera or prepared by the oxidative hydrolysis of aloin.
Materials:
-
Aloin
-
Iron(III) chloride (FeCl₃)
-
Hydrochloric acid (HCl), concentrated
-
Toluene
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
A solution of aloin (1.0 eq) in water is prepared.
-
To this solution, add a solution of FeCl₃ (2.5 eq) in water.
-
Add concentrated HCl (5-10% of total volume) and heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After cooling to room temperature, the reaction mixture is extracted with toluene (3 x 50 mL).
-
The combined organic layers are washed with saturated NaHCO₃ solution and then with brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield crude aloe-emodin.
-
The crude product is purified by silica gel column chromatography using a hexane-ethyl acetate gradient to afford pure aloe-emodin. The anthrone form is generated in situ in subsequent reactions.
Quantitative Data for Aglycone Preparation (Literature-based)
| Parameter | Value/Range | Reference |
| Starting Material | Aloin | [General procedure based on aloin degradation] |
| Key Reagents | FeCl₃, HCl | [General procedure based on aloin degradation] |
| Reaction Time | 4-6 hours | [General procedure based on aloin degradation] |
| Temperature | Reflux | [General procedure based on aloin degradation] |
| Yield | 60-70% | [General procedure based on aloin degradation] |
Protocol 2: C-Glycosylation of Aloe-Emodin Anthrone to Barbaloin
This step involves the stereoselective formation of a C-C bond between the C-10 position of the aloe-emodin anthrone and the anomeric carbon of a protected glucose donor. Lewis acid-catalyzed methods are commonly employed for such transformations.
Materials:
-
Aloe-emodin
-
2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Dichloromethane (DCM), anhydrous
-
Molecular sieves (4 Å)
Procedure:
-
To a solution of aloe-emodin (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., argon), add activated 4 Å molecular sieves.
-
Cool the mixture to -20 °C.
-
In a separate flask, dissolve 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide (1.5 eq) in anhydrous DCM.
-
Add the glycosyl donor solution to the aloe-emodin solution dropwise.
-
Slowly add BF₃·OEt₂ (2.0 eq) to the reaction mixture.
-
Allow the reaction to stir at -20 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with DCM (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product, acetylated barbaloin, is purified by silica gel column chromatography.
Quantitative Data for C-Glycosylation (Representative)
| Parameter | Value/Range | Reference |
| Aglycone | Aloe-emodin anthrone | [Based on general C-glycosylation methods] |
| Glycosyl Donor | Acetylated glucosyl bromide | [Based on general C-glycosylation methods] |
| Lewis Acid | BF₃·OEt₂ | [Based on general C-glycosylation methods] |
| Reaction Time | 2-4 hours | [Based on general C-glycosylation methods] |
| Temperature | -20 °C to 0 °C | [Based on general C-glycosylation methods] |
| Yield | 40-60% | [Based on general C-glycosylation methods] |
Protocol 3: Regioselective 8-O-Glycosylation of Barbaloin
This protocol describes the formation of the O-glycosidic bond at the C-8 hydroxyl group of barbaloin. The Koenigs-Knorr reaction or the use of glycosyl trichloroacetimidate donors are suitable methods. The other hydroxyl groups on the aglycone may require protection to ensure regioselectivity.
Materials:
-
Acetylated barbaloin (from Protocol 2)
-
2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl trichloroacetimidate
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf), catalytic amount
-
Dichloromethane (DCM), anhydrous
-
Molecular sieves (4 Å)
Procedure:
-
Dissolve acetylated barbaloin (1.0 eq) in anhydrous DCM under an inert atmosphere. Add activated 4 Å molecular sieves.
-
Cool the solution to 0 °C.
-
Add 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl trichloroacetimidate (1.2 eq).
-
Add a catalytic amount of TMSOTf (0.1 eq).
-
Stir the reaction at 0 °C and monitor by TLC.
-
Once the reaction is complete, quench with a few drops of triethylamine.
-
Dilute the mixture with DCM and wash with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the resulting peracetylated this compound by silica gel column chromatography.
Protocol 4: Deprotection to Yield this compound
The final step is the removal of the acetyl protecting groups from the sugar moieties.
Materials:
-
Peracetylated this compound
-
Sodium methoxide (NaOMe) in methanol (catalytic)
-
Methanol
-
Amberlite IR-120 H⁺ resin
Procedure:
-
Dissolve the peracetylated this compound in dry methanol.
-
Add a catalytic amount of a freshly prepared solution of NaOMe in methanol.
-
Stir the reaction at room temperature and monitor by TLC until all starting material is consumed.
-
Neutralize the reaction mixture with Amberlite IR-120 H⁺ resin.
-
Filter the resin and wash with methanol.
-
Concentrate the filtrate under reduced pressure to obtain this compound.
Quantitative Data for O-Glycosylation and Deprotection (Representative)
| Step | Glycosyl Donor | Catalyst | Solvent | Temperature | Yield |
| O-Glycosylation | Acetylated glucosyl trichloroacetimidate | TMSOTf | DCM | 0 °C | 60-80% |
| Deprotection | - | NaOMe | Methanol | Room Temp. | >90% |
Protocol 5: Synthesis of this compound Derivatives
Derivatives of this compound can be synthesized by modifying the sugar moieties or the aglycone. For example, using different protected sugar donors in Protocols 2 and 3 can lead to derivatives with altered sugar units. The following is a general protocol for creating an amino-sugar derivative.
Procedure:
-
In Protocol 2 or 3, substitute the acetylated glucose donor with a protected amino-sugar donor (e.g., a glycosyl donor with an azido group at the C-2 position).
-
Carry out the C- or O-glycosylation as described.
-
After the glycosylation and before the final deprotection of other protecting groups, reduce the azido group to an amine using a suitable reducing agent (e.g., H₂/Pd-C).
-
The resulting amine can be further functionalized (e.g., acylated) if desired.
-
Proceed with the final deprotection step as described in Protocol 4.
Biological Activity and Signaling Pathway
Cascarosides exert their primary biological effect in the colon. They are hydrolyzed by the gut microbiota to the active metabolite, emodin-9-anthrone.[1] This metabolite stimulates colonic motility (peristalsis) and influences electrolyte and water secretion, leading to a laxative effect.[1][2]
Some anthraquinones have also been reported to modulate signaling pathways implicated in cancer, such as the Wnt signaling pathway. The direct effect of this compound on this pathway requires further investigation.
Caption: Metabolic activation and mechanism of action of this compound.
Caption: Simplified Wnt signaling pathway with potential modulation by anthraquinones.
Disclaimer: The provided protocols are intended for use by qualified researchers in a laboratory setting. Appropriate safety precautions should be taken when handling all chemicals. The reaction conditions and yields are representative and may require optimization for specific substrates and scales.
References
Troubleshooting & Optimization
Technical Support Center: Cascaroside D Extraction
Welcome to the technical support center for Cascaroside D extraction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the extraction of this compound from its natural source, the dried bark of Rhamnus purshiana (Cascara sagrada).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary source?
A1: this compound is a C-glucosyl-anthrone, a type of anthraquinone glycoside. Its primary natural source is the aged and dried bark of the Rhamnus purshiana tree, commonly known as Cascara sagrada.[1] These compounds are responsible for the laxative properties of cascara bark extracts.
Q2: Why is the yield of this compound often low in conventional extraction processes?
A2: Low yields can be attributed to several factors including:
-
Incomplete extraction: The complex plant matrix can hinder the solvent's access to the target molecules.
-
Degradation of the compound: Cascarosides can be sensitive to factors like high temperatures, prolonged extraction times, and extreme pH levels, leading to their degradation.
-
Suboptimal extraction parameters: The choice of solvent, temperature, and extraction time significantly impacts the efficiency of the process.
-
Co-extraction of impurities: The presence of other compounds can interfere with the isolation and purification of this compound, leading to apparent low yields.
Q3: What are the key parameters to consider for optimizing this compound extraction?
A3: The most critical parameters to optimize are:
-
Solvent Type and Concentration: The polarity of the solvent is crucial. Mixtures of alcohol (like methanol or ethanol) and water are often effective.
-
Temperature: Higher temperatures can increase solubility and diffusion rates, but may also lead to degradation of thermolabile compounds.
-
Extraction Time: Sufficient time is needed for the solvent to penetrate the plant material and dissolve the target compounds, but prolonged times can increase the risk of degradation.
-
Solid-to-Solvent Ratio: A higher ratio of solvent to plant material can enhance extraction efficiency but may also lead to the dilution of the extract and increased solvent consumption.
-
Particle Size of the Plant Material: Smaller particle sizes increase the surface area for extraction, but can also lead to difficulties in filtration.
Q4: Are there advanced extraction techniques that can improve the yield of this compound?
A4: Yes, modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) have been shown to be more efficient than conventional methods for extracting bioactive compounds from plant materials.[2][3][4] These methods can reduce extraction time, lower solvent consumption, and often result in higher yields by enhancing the disruption of plant cell walls.
Troubleshooting Guide
This guide addresses common issues encountered during this compound extraction.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of this compound | 1. Inappropriate solvent selection.2. Insufficient extraction time or temperature.3. Degradation of this compound during extraction.4. Incorrect plant material (e.g., not properly aged bark). | 1. Use a polar solvent like a methanol-water or ethanol-water mixture. Start with a 70% alcohol concentration and optimize.2. Increase extraction time and/or temperature incrementally. For maceration, try 24-48 hours at room temperature. For UAE or MAE, optimize time (e.g., 15-60 min) and temperature (e.g., 40-60°C).3. Avoid excessive heat and prolonged extraction times. Consider using extraction methods that operate at lower temperatures, such as ultrasound-assisted extraction.4. Ensure the use of properly identified and aged Rhamnus purshiana bark, as fresh bark contains anthrones that can cause severe gastrointestinal issues. |
| Extract is Highly Impure | 1. Non-selective solvent.2. Extraction of a wide range of compounds due to harsh conditions. | 1. Perform a preliminary defatting step with a non-polar solvent like hexane to remove lipids and chlorophyll before the main extraction.2. Optimize extraction parameters to be more selective for glycosides. Consider using a purification step with column chromatography (e.g., using macroporous resins). |
| Difficulty in Filtering the Extract | 1. Very fine particle size of the plant material.2. Presence of mucilaginous compounds in the extract. | 1. Use a slightly larger particle size for the plant material. A mesh size of 20-40 is often a good starting point.2. Consider centrifugation to pellet the fine particles before filtration. The use of filter aids like celite may also be beneficial. |
| Inconsistent Yields Between Batches | 1. Variation in the quality of the raw plant material.2. Lack of precise control over extraction parameters. | 1. Source certified and standardized plant material whenever possible. Perform quality control on the raw material.2. Maintain strict control over all extraction parameters, including temperature, time, solvent-to-solid ratio, and particle size. |
Data Presentation: Comparison of Extraction Methods
While specific comparative data for this compound is limited, the following table presents data from a study on sennosides (structurally similar anthraquinone glycosides) to illustrate the potential differences in yield between various extraction techniques. These values should be considered as a reference, and optimization for this compound is essential.
| Extraction Method | Solvent | Extraction Time | Temperature | Relative Yield (%) |
| Maceration | 70% Methanol | 48 hours | Room Temp. | ~60% |
| Soxhlet Extraction | Methanol | 6 hours | Boiling Point | ~85% |
| Ultrasound-Assisted Extraction (UAE) | 70% Methanol | 30 minutes | 50°C | ~95% |
| Microwave-Assisted Extraction (MAE) | 70% Methanol | 15 minutes | 60°C | ~92% |
Note: Relative yields are estimations based on data for similar compounds and are for comparative purposes only.
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
-
Preparation of Plant Material: Grind the dried bark of Rhamnus purshiana to a coarse powder (e.g., 20-40 mesh).
-
Extraction:
-
Place 10 g of the powdered bark into a 250 mL flask.
-
Add 100 mL of 70% aqueous methanol (1:10 solid-to-solvent ratio).
-
Place the flask in an ultrasonic bath.
-
Sonicate at a frequency of 40 kHz and a power of 100 W for 30 minutes at a controlled temperature of 50°C.
-
-
Filtration and Concentration:
-
Filter the mixture through Whatman No. 1 filter paper.
-
Re-extract the residue with another 50 mL of the solvent and filter again.
-
Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.
-
Protocol 2: Purification of this compound using Macroporous Resin Column Chromatography
-
Preparation of the Column:
-
Select a suitable macroporous resin (e.g., HP-20).
-
Pre-treat the resin by soaking it in ethanol for 24 hours, then wash thoroughly with deionized water.
-
Pack the resin into a glass column.
-
-
Loading the Sample:
-
Dissolve the crude extract obtained from Protocol 1 in a minimal amount of the initial mobile phase (deionized water).
-
Load the solution onto the prepared column.
-
-
Elution:
-
Wash the column with 2 bed volumes of deionized water to remove sugars and other highly polar impurities.
-
Elute the cascarosides with a stepwise gradient of ethanol in water (e.g., 20%, 40%, 60%, 80% ethanol).
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
-
Fraction Pooling and Concentration:
-
Pool the fractions containing this compound.
-
Evaporate the solvent under reduced pressure to obtain the purified this compound fraction.
-
Protocol 3: Quantification of this compound by HPLC-UV
-
Instrumentation: A High-Performance Liquid Chromatography system equipped with a UV detector and a C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (A) and 0.1% phosphoric acid in water (B).
-
Start with 10% A, increase to 50% A over 20 minutes, then to 90% A over 5 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Standard Preparation: Prepare a stock solution of this compound standard in methanol and create a series of dilutions to generate a calibration curve.
-
Sample Preparation: Dissolve a known amount of the extract or purified fraction in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.
-
Quantification: Identify the this compound peak by comparing the retention time with the standard. Quantify the amount of this compound in the sample by using the calibration curve.
Visualizations
Experimental Workflow for this compound Extraction and Purification
Caption: Workflow for this compound extraction and purification.
Logical Relationship of Factors Affecting Extraction Yield
Caption: Key factors influencing this compound extraction yield.
References
- 1. CASCARA SAGRADA BARK EXTRACT - Ataman Kimya [atamanchemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. aktpublication.com [aktpublication.com]
- 4. A Comparative Analysis on Impact of Extraction Methods on Carotenoids Composition, Antioxidants, Antidiabetes, and Antiobesity Properties in Seagrass Enhalus acoroides: In Silico and In Vitro Study [mdpi.com]
Technical Support Center: Cascaroside D in In Vitro Assays
Welcome to the technical support center for the use of Cascaroside D in in vitro research. This resource provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) to facilitate the successful use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary known biological activities?
This compound is a natural anthraquinone glycoside derived from the bark of the Cascara sagrada tree (Rhamnus purshiana). It is traditionally known for its laxative effects, which are mediated by stimulating intestinal motility and increasing water content in the colon. More broadly, anthraquinone glycosides are known to act as stimulant laxatives after they are metabolized by gut bacteria, which release the active anthraquinone aglycones. These aglycones then act locally on the colon.
Q2: What are the physical and chemical properties of this compound?
Key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₇H₃₂O₁₃ | [1] |
| Molecular Weight | 564.5 g/mol | [1] |
| Appearance | Yellowish to brown solid | |
| CAS Number | 53861-35-1 | [1] |
Q3: What is the recommended solvent for dissolving this compound for in vitro assays?
This compound is soluble in methanol. Its close analog, Cascaroside A, is soluble in Dimethyl Sulfoxide (DMSO), Pyridine, Methanol, and Ethanol. Therefore, DMSO and ethanol are also expected to be effective solvents for this compound. For cell-based assays, sterile DMSO is the most commonly used solvent for preparing high-concentration stock solutions of poorly water-soluble compounds.
Q4: What is the estimated water solubility of this compound?
The estimated water solubility of this compound at 25°C is 828.4 mg/L.
Q5: What is the maximum recommended final concentration of DMSO in cell culture media?
To avoid solvent-induced cytotoxicity, it is recommended to keep the final concentration of DMSO in the cell culture medium at or below 0.1%. Some cell lines may tolerate slightly higher concentrations, but it is best practice to perform a vehicle control experiment to ensure the solvent at the final concentration does not affect cell viability or the experimental endpoint.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation of this compound upon dilution of the stock solution in aqueous buffer or cell culture medium. | The concentration of this compound in the final aqueous solution exceeds its solubility limit. | - Increase the final volume of the aqueous solution to lower the final concentration of this compound.- Prepare an intermediate dilution of the DMSO stock solution in a co-solvent like ethanol before adding it to the aqueous medium.- Warm the aqueous medium to 37°C before adding the this compound stock solution. Gently vortex the solution immediately after adding the compound. |
| Inconsistent or unexpected results in cell-based assays. | - Degradation of this compound in solution.- Interference of the compound with the assay readout (e.g., colorimetric assays).- Final DMSO concentration is too high, causing cellular stress. | - Prepare fresh dilutions of this compound from the stock solution for each experiment.- Include appropriate controls, such as a vehicle control (medium with the same final concentration of DMSO) and a positive control for the assay.- For colorimetric assays like the MTT assay, run a control with this compound in cell-free medium to check for any direct reaction with the assay reagents.- Ensure the final DMSO concentration is kept at a non-toxic level (≤0.1%). |
| Difficulty in dissolving this compound powder. | The compound may require energy to dissolve. | - Gently warm the solvent (e.g., DMSO) to 37°C before adding the this compound powder.- Use sonication or vortexing to aid in dissolution. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (powder)
-
Sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
Analytical balance
Procedure:
-
Calculate the mass of this compound required to prepare the desired volume of a 10 mM stock solution. The molecular weight of this compound is 564.5 g/mol .
-
Calculation: Mass (mg) = 10 mmol/L * 564.5 g/mol * Volume (L) * 1000 mg/g
-
Example for 1 mL: 10 * 564.5 * 0.001 * 1000 = 5.645 mg
-
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the required volume of sterile DMSO to the tube.
-
Vortex the solution vigorously until the powder is completely dissolved. If necessary, gently warm the tube to 37°C or use a sonicator for a few minutes to aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the 10 mM stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
Protocol 2: General Procedure for Treating Cells in a 96-Well Plate
Materials:
-
Cells seeded in a 96-well plate
-
Complete cell culture medium
-
10 mM this compound stock solution in DMSO
-
Sterile phosphate-buffered saline (PBS)
-
Serological pipettes and micropipettes with sterile tips
Procedure:
-
Culture cells to the desired confluency in a 96-well plate.
-
Prepare serial dilutions of the 10 mM this compound stock solution in complete cell culture medium to achieve the desired final concentrations.
-
Important: To maintain a final DMSO concentration of 0.1%, the stock solution should be diluted at least 1:1000. For example, to achieve a final concentration of 10 µM this compound, add 1 µL of the 10 mM stock solution to 1 mL of cell culture medium.
-
-
Carefully remove the existing medium from the wells.
-
Gently wash the cells with sterile PBS, being careful not to dislodge the cells.
-
Remove the PBS and add the prepared media containing the different concentrations of this compound to the respective wells. Include a vehicle control (medium with 0.1% DMSO) and a negative control (medium only).
-
Incubate the plate for the desired treatment duration under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Proceed with the specific downstream assay (e.g., MTT assay for cell viability, Western blot for protein expression).
Visualizations
Experimental Workflow for in vitro Assays
References
Cascaroside D Stability in Solution: A Technical Resource
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of Cascaroside D in solution. The following information is based on the known behavior of anthraquinone glycosides, the chemical class to which this compound belongs, as specific stability data for this compound is limited in publicly available literature.
Troubleshooting Guide
Researchers may encounter several issues related to the stability of this compound during their experiments. This guide provides a question-and-answer format to address these potential challenges.
Q1: My this compound solution seems to be losing potency over a short period. What could be the cause?
A1: Loss of potency is likely due to chemical degradation. Anthraquinone glycosides like this compound are susceptible to hydrolysis, especially in aqueous solutions. The rate of this degradation can be influenced by several factors:
-
pH: Acidic conditions can accelerate the hydrolysis of the glycosidic bond, leading to the formation of the aglycone and the sugar moiety.[1]
-
Temperature: Higher temperatures increase the rate of chemical reactions, including hydrolysis and oxidation.[2]
-
Presence of Water: Water is a reactant in hydrolysis, so its presence, even in small amounts in organic solvents, can contribute to degradation.[2]
-
Light: Exposure to light, particularly UV light, can cause photodegradation of the compound.[1]
-
Oxidizing Agents: The presence of oxidizing agents can lead to the degradation of the anthraquinone structure.[1]
Q2: I am observing unexpected peaks in my HPLC analysis of a this compound solution. What are these?
A2: Unexpected peaks are likely degradation products. The primary degradation pathway for this compound is expected to be hydrolysis, which would result in the cleavage of the sugar moieties (glucose) from the anthrone core. This would lead to the formation of its aglycone. Other potential degradation products could arise from oxidation or photolytic reactions. To confirm the identity of these peaks, a forced degradation study coupled with mass spectrometry (LC-MS) is recommended.
Q3: How can I prepare a stable stock solution of this compound?
A3: To enhance the stability of your this compound stock solution, consider the following:
-
Solvent Choice: Use a dry, aprotic solvent such as DMSO or ethanol. Minimize the water content in your solvents.
-
Storage Conditions: Store the solution at low temperatures, such as -20°C or -80°C.
-
Light Protection: Protect the solution from light by using amber vials or by wrapping the container in aluminum foil.
-
Inert Atmosphere: For long-term storage, consider purging the vial with an inert gas like argon or nitrogen to minimize oxidation.
-
pH Control: If an aqueous solution is necessary, use a buffered solution to maintain a neutral or slightly acidic pH, as strong acids can promote hydrolysis. However, the optimal pH for stability would need to be determined experimentally.
Q4: What is the best way to monitor the stability of my this compound solution?
A4: A stability-indicating high-performance liquid chromatography (HPLC) method is the recommended approach. This method should be capable of separating the intact this compound from its potential degradation products. Key aspects of a suitable HPLC method include:
-
Column: A C18 reversed-phase column is often a good starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically used.
-
Detection: UV detection at a wavelength where this compound and its expected degradation products have significant absorbance.
-
Validation: The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, and linear.
Frequently Asked Questions (FAQs)
Q: What is the expected shelf-life of a this compound solution?
A: The shelf-life is highly dependent on the solvent, storage temperature, and exposure to light and air. Without specific experimental data for this compound, it is difficult to provide an exact shelf-life. It is recommended to perform periodic stability testing of your solutions to determine their viability for your experiments.
Q: Are there any known signaling pathways affected by this compound degradation products?
A: There is no specific information in the available literature detailing the interaction of this compound or its degradation products with particular signaling pathways. The biological activity of the degradation products may differ from the parent compound, which is a critical consideration in experimental design.
Q: What are the typical conditions for a forced degradation study of this compound?
A: Forced degradation studies are essential for understanding the stability of a compound and for developing a stability-indicating analytical method.[3] Typical stress conditions include:
-
Acid Hydrolysis: 0.1 M HCl at room temperature or elevated temperature (e.g., 60°C).
-
Base Hydrolysis: 0.1 M NaOH at room temperature.
-
Oxidation: 3% H₂O₂ at room temperature.
-
Thermal Degradation: Heating the solid compound or a solution at a high temperature (e.g., 80°C).
-
Photodegradation: Exposing the solution to UV and visible light.
Experimental Protocols
General Protocol for a Forced Degradation Study
This protocol provides a general framework for conducting a forced degradation study on a this compound solution.
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a known concentration (e.g., 1 mg/mL).
-
Apply Stress Conditions:
-
Acidic: Mix an aliquot of the stock solution with an equal volume of 0.2 M HCl.
-
Basic: Mix an aliquot of the stock solution with an equal volume of 0.2 M NaOH.
-
Oxidative: Mix an aliquot of the stock solution with an equal volume of 6% H₂O₂.
-
Thermal: Place an aliquot of the stock solution in a temperature-controlled oven.
-
Photolytic: Expose an aliquot of the stock solution to a light source (e.g., a photostability chamber).
-
Control: Keep an aliquot of the stock solution under normal storage conditions.
-
-
Incubation: Incubate the stressed samples for a defined period (e.g., 2, 4, 8, 24 hours).
-
Neutralization (for acidic and basic samples): After incubation, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Analysis: Analyze all samples, including the control, by a stability-indicating HPLC method.
-
Data Evaluation: Compare the chromatograms of the stressed samples with the control to identify and quantify the degradation products.
Data Presentation
While specific quantitative data for this compound is not available, the following table illustrates how stability data from a hypothetical forced degradation study could be presented.
| Stress Condition | Incubation Time (hours) | This compound Remaining (%) | Degradation Product 1 (%) | Degradation Product 2 (%) |
| 0.1 M HCl (60°C) | 8 | 65.2 | 28.5 | 6.3 |
| 0.1 M NaOH (RT) | 24 | 88.9 | 9.1 | 2.0 |
| 3% H₂O₂ (RT) | 24 | 92.5 | 5.5 | 2.0 |
| Heat (80°C) | 24 | 75.8 | 18.7 | 5.5 |
| Light (UV/Vis) | 24 | 85.1 | 12.4 | 2.5 |
RT = Room Temperature
Visualizations
Experimental Workflow for Stability Testing
Caption: Workflow for assessing the stability of this compound.
Hypothetical Degradation Pathway
Caption: Potential degradation pathways of this compound.
References
Technical Support Center: Troubleshooting Chromatographic Issues for Cascaroside D
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting peak tailing issues encountered during the chromatographic analysis of Cascaroside D.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
1. Why is my this compound peak exhibiting tailing?
Peak tailing for a compound like this compound, which contains multiple hydroxyl groups and can have basic functionalities, is often a multifaceted issue. The primary causes can be categorized as follows:
-
Secondary Interactions: The most common cause of peak tailing for polar and basic compounds is undesirable interactions with the stationary phase.[1][2] this compound's functional groups can interact strongly with acidic residual silanol groups on the silica-based column packing, leading to a portion of the analyte being retained longer and causing the characteristic tail.[3]
-
Column Overload: Injecting too high a concentration or volume of your sample can saturate the stationary phase, leading to peak distortion, including tailing.[2]
-
Physical and System Issues: Problems with the chromatography system itself can cause all peaks in a run to tail. These issues include column degradation (such as voids at the column inlet), blockages in frits or tubing, or excessive extra-column volume (dead volume) from long or wide tubing.[4][5]
-
Inappropriate Mobile Phase Conditions: The composition and pH of your mobile phase are critical. A mobile phase pH close to the pKa of this compound can lead to mixed ionization states and peak tailing.[6] Additionally, a sample solvent that is significantly stronger than the mobile phase can cause peak distortion.[1]
2. How can I diagnose the specific cause of peak tailing for this compound?
A systematic approach is key to identifying the root cause:
-
Check All Peaks: Observe the other peaks in your chromatogram. If all peaks are tailing, the issue is likely a physical one with your column or system (e.g., a void, blockage, or dead volume).[5] If only the this compound peak or a few specific peaks are tailing, the cause is more likely chemical (secondary interactions) or methodological (column overload, mobile phase issues).[5]
-
Perform a Dilution Study: To check for mass overload, prepare and inject a sample that is 5-10 times more dilute than your current sample.[7] If the peak shape improves and the tailing is reduced, you are likely overloading the column.
-
Inject a Neutral Compound: Inject a neutral, well-behaved compound (like toluene or naphthalene in reversed-phase). If this peak is symmetrical while your this compound peak tails, it strongly suggests a chemical interaction between your analyte and the stationary phase.[5]
3. What are the recommended strategies to eliminate peak tailing caused by secondary interactions?
To mitigate unwanted interactions between this compound and the stationary phase, consider the following adjustments:
-
Adjust Mobile Phase pH: Lowering the mobile phase pH to 3.0 or below can suppress the ionization of residual silanol groups on the silica packing, minimizing their interaction with basic analytes.[4][8] Using an appropriate buffer (e.g., ammonium formate or ammonium acetate for LC-MS compatibility) is crucial to maintain a stable pH.[4]
-
Use Mobile Phase Additives: Historically, adding a basic modifier like triethylamine (TEA) to the mobile phase helped to mask the active silanol sites.[6][9]
-
Select an Appropriate Column: Modern HPLC columns offer solutions to minimize secondary interactions.
-
End-Capped Columns: Use a high-quality, end-capped C18 or C8 column. End-capping treats the silica surface to block a majority of the residual silanol groups.[4][6]
-
Base-Deactivated Columns: These columns are specifically designed to provide sharp peaks for basic compounds.[8]
-
Alternative Stationary Phases: Consider columns with different stationary phases, such as those with embedded polar groups or organo-silica hybrid particles, which have a lower concentration of surface silanols.[9][10]
-
4. My peak tailing persists even after optimizing the mobile phase. What else can I do?
If mobile phase optimization is insufficient, investigate these other potential causes:
-
Column Contamination and Degradation: The column may be contaminated or have started to degrade. Try flushing the column with a strong solvent. If that doesn't work, trimming the column (if possible for your column type) or replacing it may be necessary.[11] A guard column can help protect your analytical column from contaminants.[4]
-
Extra-Column Volume: Minimize the length and internal diameter of all tubing between the injector and the detector.[10] Ensure all fittings are properly made to avoid any dead volume.[5]
-
Sample Solvent Effects: Ideally, your sample should be dissolved in the mobile phase or a weaker solvent.[6] Injecting a sample dissolved in a much stronger solvent than the mobile phase can lead to poor peak shape.
Quantitative Impact of Method Parameters on Peak Tailing
The following table summarizes how adjustments to key chromatographic parameters can influence peak shape, specifically the tailing factor.
| Parameter | Standard Condition | Modified Condition | Expected Impact on Tailing Factor (Asymmetry) | Rationale |
| Sample Load | 10 µL injection | 1 µL injection | Decrease | Reduces the potential for column overload.[7] |
| Mobile Phase pH | pH 7.0 | pH 2.7 (with 0.1% Formic Acid) | Significant Decrease | Suppresses ionization of silanol groups, reducing secondary interactions.[4][8] |
| Buffer Concentration | 10 mM Phosphate | 25 mM Phosphate (at pH 7.0) | Decrease | The higher ionic strength can help mask residual silanol interactions.[4] |
| Column Type | Standard C18 (Type A Silica) | End-Capped C18 (Type B Silica) | Significant Decrease | End-capping chemically blocks most active silanol sites.[6][8] |
| Mobile Phase Additive | No Additive | Add 0.05% Triethylamine (TEA) | Decrease | The basic additive competes for active silanol sites, masking them from the analyte.[6] |
Experimental Protocols
Protocol 1: Systematic Troubleshooting of Peak Tailing
This protocol provides a step-by-step workflow to diagnose and resolve peak tailing.
-
Initial Assessment:
-
Run your standard method and confirm the this compound peak is tailing. Calculate the USP Tailing Factor or Asymmetry Factor. A value > 1.2 is generally considered tailing.
-
Examine all other peaks in the chromatogram. Do they also tail?
-
-
Diagnosing the Cause:
-
If all peaks tail:
-
Inspect for system leaks.
-
Check for blockages by removing the column and monitoring backpressure.
-
Reduce extra-column volume by using shorter, narrower ID tubing.
-
Consider that the column may be physically damaged (void). Try replacing the column.
-
-
If only the this compound peak tails:
-
Step 2a (Test for Overload): Reduce the injection volume by a factor of 5 and then 10. If peak shape improves, the original method is causing mass overload.
-
Step 2b (Test for Secondary Interactions): If dilution does not help, the issue is likely secondary chemical interactions. Proceed to Protocol 2.
-
-
Protocol 2: Method Optimization to Reduce Secondary Interactions
This protocol should be followed if secondary interactions are the suspected cause of peak tailing.
-
Mobile Phase pH Adjustment:
-
Prepare a mobile phase with a pH of ~2.7 using 0.1% formic acid or trifluoroacetic acid.
-
Equilibrate the column thoroughly with the new mobile phase (at least 10-15 column volumes).
-
Inject the sample and evaluate the peak shape.
-
-
Column Evaluation:
-
If pH adjustment does not fully resolve the tailing, switch to a modern, high-purity, base-deactivated, or end-capped column.
-
Always ensure the new column is properly conditioned according to the manufacturer's instructions before use.
-
-
Mobile Phase Additive (Use with caution, may not be MS-friendly):
-
If using an older column or if other options fail, prepare a mobile phase containing a low concentration of a basic additive like triethylamine (e.g., 0.05%).
-
Equilibrate the column and re-run the sample.
-
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting peak tailing issues.
Caption: A flowchart for systematic troubleshooting of peak tailing.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. m.youtube.com [m.youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chromtech.com [chromtech.com]
- 11. m.youtube.com [m.youtube.com]
Technical Support Center: Optimization of Cascaroside D Dosage for Animal Studies
Disclaimer: Scientific literature detailing specific dosage, pharmacokinetic, and toxicity data for isolated Cascaroside D in animal models is limited. The following information is synthesized from studies on related anthraquinone glycosides (e.g., sennosides, emodin) and crude extracts of Cascara sagrada. Researchers should use this guide as a starting point and conduct thorough dose-finding and toxicity studies for their specific animal model and experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an anthraquinone glycoside.[1] Like other compounds in this class, it is a prodrug that is hydrolyzed by gut microbiota in the large intestine into its active aglycone. This active metabolite then exerts a laxative effect by stimulating the myenteric plexus, which increases intestinal peristalsis, and by promoting the secretion of water and electrolytes into the colonic lumen.[2][3][4]
Q2: What is a recommended starting dose for this compound in rodent studies?
A2: Due to the lack of specific data for this compound, a starting dose must be extrapolated from related compounds. For instance, studies on the anthraquinone emodin in mice have used doses in the range of 20-80 mg/kg administered orally.[5] For crude extracts of plants containing anthraquinone glycosides, effective doses can be higher. It is crucial to begin with a low dose and perform a dose-escalation study to determine the optimal dose for your specific endpoint without inducing excessive diarrhea or distress in the animals.
Q3: How should this compound be prepared and administered?
A3: this compound is generally soluble in water and alcohol.[1] For oral administration in animal studies, it is recommended to dissolve the compound in a suitable vehicle such as distilled water or a 0.5% carboxymethylcellulose (CMC) solution. Administration is typically performed via oral gavage. Ensure the solution is homogenous before each administration.
Q4: What are the potential adverse effects to monitor in animals?
A4: The most common side effect is dose-dependent diarrhea, which can lead to dehydration and electrolyte imbalance.[6] Other potential adverse effects include abdominal cramping.[6] Long-term use of anthraquinone laxatives has been associated with melanosis coli, a benign pigmentation of the colon mucosa.[4] Researchers should monitor animals for changes in stool consistency, body weight, food and water intake, and general signs of distress.
Q5: What is the expected onset of action for this compound?
A5: The laxative effect of anthraquinone glycosides is typically delayed, with an onset of action between 8 to 12 hours after oral administration.[3][7] This delay is due to the time required for the glycoside to travel to the large intestine and be metabolized by the gut microbiota.[2][4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No observable laxative effect. | - Insufficient Dose: The administered dose may be too low for the specific animal model or strain. - Metabolic Differences: The gut microbiota of the animal model may not efficiently hydrolyze this compound. | - Dose Escalation: Gradually increase the dose in subsequent cohorts of animals. - Vehicle Check: Ensure the compound is fully dissolved and administered correctly. - Consider Positive Control: Use a known stimulant laxative like sennosides to validate the experimental setup. |
| Severe diarrhea and animal distress. | - Excessive Dose: The administered dose is too high. | - Dose Reduction: Immediately reduce the dose for subsequent experiments. - Supportive Care: Provide supportive care for affected animals, including hydration with electrolytes. - Refine Dosing Schedule: Consider splitting the daily dose if applicable. |
| High variability in response between animals. | - Inconsistent Gavage Technique: Variation in the volume administered or stress during administration. - Differences in Gut Microbiota: Individual variations in gut flora can affect the metabolism of the prodrug. | - Standardize Administration: Ensure all technicians are proficient in oral gavage. - Acclimatization: Allow for a sufficient acclimatization period for the animals before the experiment. - Increase Sample Size: A larger number of animals per group may be necessary to account for individual variability. |
Data on Related Anthraquinones and Extracts
Table 1: Dosage and Toxicity of Related Compounds in Animal Models
| Compound/Extract | Animal Model | Dosage Range | Effect | LD50 | Citation |
| Emodin | Mice | 20-80 mg/kg (p.o.) | Assessed for sub-chronic toxicity; no laxative effects noted at these doses. | Not Reported | [5] |
| Cassia fistula Pod Extract | Mice & Rats | 5 g/kg (p.o.) | No mortality or signs of toxicity observed. | >5 g/kg | |
| Aloin | Mice | 2500-5000 µg/kg BW | No toxic symptoms or mortality observed. | Not Determined | [8] |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Administration
-
Materials:
-
This compound powder
-
Vehicle (e.g., distilled water, 0.5% CMC)
-
Vortex mixer
-
Magnetic stirrer (optional)
-
Analytical balance
-
Appropriate glassware
-
-
Procedure:
-
Calculate the required amount of this compound based on the desired dose and the number of animals.
-
Weigh the this compound powder accurately.
-
In a suitable container, add the vehicle.
-
Slowly add the this compound powder to the vehicle while continuously mixing using a vortex mixer or magnetic stirrer.
-
Continue mixing until the powder is completely dissolved and the solution is homogenous.
-
Prepare the solution fresh daily to ensure stability.
-
Protocol 2: Assessment of Laxative Effect in Mice
-
Animals:
-
Male or female mice (e.g., C57BL/6), 8-10 weeks old.
-
House animals individually in cages with a clean floor lining for feces collection.
-
-
Procedure:
-
Acclimatize the animals for at least one week before the experiment.
-
Fast the animals for 12-18 hours with free access to water.
-
Administer this compound solution or vehicle (control) via oral gavage.
-
Monitor the animals for the onset of diarrhea and collect all feces produced over a defined period (e.g., 24 hours).
-
Measure the total weight of the feces (wet and dry) and calculate the water content.
-
Record the stool consistency using a standardized scoring system.
-
Visualizations
Caption: Workflow for assessing the laxative effect of this compound.
Caption: Mechanism of action for this compound in the large intestine.
References
- 1. Anthraquinone glycosides | PPT [slideshare.net]
- 2. researchgate.net [researchgate.net]
- 3. zienjournals.com [zienjournals.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Safety of natural anthraquinone emodin: an assessment in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. uomus.edu.iq [uomus.edu.iq]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Strategies to Reduce Cytotoxicity of Cascaroside D
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Cascaroside D. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential cytotoxicity issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where does it come from?
This compound is a member of the anthracene class of organic compounds. It is an anthraquinone glycoside naturally found in plants such as Frangula purshiana (Cascara sagrada) and Rheum australe. Its chemical formula is C27H32O13 and it has a molecular weight of 564.54 g/mol .[1]
Q2: What are the known cytotoxic effects of this compound?
The primary bioactivity of this compound and other cascarosides is their laxative effect, which is mediated by stimulating the large intestine.[2] However, prolonged use or high doses of extracts containing cascarosides can lead to adverse effects, including:
-
Electrolyte imbalance: Disruption of the body's mineral balance.[2][3]
-
Dehydration: Due to excessive fluid loss.[3]
-
Potential liver toxicity: Cases of liver injury have been reported with long-term use of cascara sagrada.[2]
-
Abdominal cramps and discomfort. [3]
Due to these safety concerns, the U.S. Food and Drug Administration (FDA) has banned the use of cascara sagrada in over-the-counter laxative products.[4]
Q3: Is isolated this compound more or less toxic than the crude plant extract?
Research suggests that the crude extract of Cascara sagrada exhibits higher cytotoxicity compared to isolated cascarosides. This indicates a potential synergistic effect where other compounds within the extract contribute to the overall toxicity.
Troubleshooting Guide: High Cytotoxicity in Experiments
If you are observing unexpectedly high cytotoxicity in your cell-based assays when using this compound or extracts containing it, consider the following troubleshooting steps.
Issue 1: High Cytotoxicity of a this compound-Containing Plant Extract
Potential Cause: The crude extract contains a mixture of compounds that act synergistically to increase cytotoxicity.
Suggested Strategies to Reduce Cytotoxicity:
-
Fractionation and Purification: Isolate this compound from the crude extract to eliminate the cytotoxic effects of other components. Adsorption chromatography is a common method for this purpose.
-
Microbial Fermentation: Fermentation of the plant extract with specific microorganisms can lead to the biotransformation of cytotoxic compounds into less toxic forms.
Issue 2: Cytotoxicity of Purified this compound
Potential Cause: The inherent bioactivity of this compound is causing cytotoxicity at the tested concentrations.
Suggested Strategies to Mitigate Cytotoxicity:
-
Dose-Response Analysis: Perform a thorough dose-response study to determine the concentration at which this compound exhibits its desired effect with minimal cytotoxicity.
-
Formulation Strategies: Investigate the use of drug delivery systems, such as liposomes or nanoparticles, to potentially improve the therapeutic index of this compound by enabling targeted delivery and reducing systemic exposure.
-
Chemical Modification: While not extensively studied for this compound, chemical modifications of similar compounds, such as altering glycosylation patterns, have been explored to reduce toxicity. This approach requires significant medicinal chemistry expertise.
Quantitative Cytotoxicity Data
The following table summarizes the available cytotoxicity data for cascarosides. Please note that specific IC50 values for this compound are not widely reported in the literature. The data presented here is for the crude extract and a mix of cascarosides.
| Cell Line | Compound/Extract | IC50 (µg/mL) | Reference |
| HeLa | Cascara Sagrada Crude Extract | 124-129 | |
| T98-G | Cascara Sagrada Crude Extract | 124-129 | |
| K562 | Cascara Sagrada Crude Extract | 7.8 | |
| HL-60 | Cascara Sagrada Crude Extract | 2.9 | |
| K562 | Cascarosides (mixed) | 461-754 | |
| HL-60 | Cascaroside A | 103.9 | |
| HL-60 | Cascaroside B | 20.63 | |
| HL-60 | Cascaroside C | 743.7 | |
| HL-60 | This compound | 103.1 |
Experimental Protocols
Adsorption Chromatography for Purification of this compound
This protocol provides a general framework for the purification of this compound from a plant extract using column chromatography. Optimization will be required based on the specific extract and desired purity.
Workflow for Adsorption Chromatography
Caption: General workflow for purification by adsorption chromatography.
Materials:
-
Glass chromatography column
-
Stationary phase (e.g., Silica gel 60, 70-230 mesh)
-
Mobile phase solvents (e.g., n-hexane, ethyl acetate, methanol)
-
Plant extract containing this compound
-
Collection tubes
-
TLC plates and developing chamber
-
HPLC system for analysis (optional)
Procedure:
-
Column Preparation:
-
Ensure the column is clean and dry.
-
Prepare a slurry of the silica gel in the initial, least polar solvent (e.g., n-hexane).
-
Carefully pour the slurry into the column, allowing it to pack uniformly without air bubbles.
-
Run the solvent through the column until the bed is stable.
-
-
Sample Preparation and Loading:
-
Dissolve the crude plant extract in a minimal amount of the initial mobile phase.
-
Carefully apply the dissolved sample to the top of the silica gel bed.
-
-
Elution:
-
Begin elution with the least polar solvent.
-
Gradually increase the polarity of the mobile phase by adding increasing proportions of a more polar solvent (e.g., increasing the percentage of ethyl acetate in n-hexane). This is known as a solvent gradient.
-
-
Fraction Collection:
-
Collect the eluate in separate fractions (e.g., 10 mL each).
-
-
Analysis:
-
Spot each fraction on a TLC plate and develop it in an appropriate solvent system to monitor the separation.
-
Fractions containing the compound of interest (as determined by comparison to a standard, if available) are then analyzed by HPLC for purity.
-
-
Pooling:
-
Combine the fractions that contain pure this compound.
-
Evaporate the solvent to obtain the purified compound.
-
Microbial Fermentation of Plant Extract to Reduce Cytotoxicity
This protocol outlines a general procedure for the fermentation of a plant extract. The choice of microorganism and fermentation conditions will need to be optimized for the specific plant material and target outcome.
Workflow for Microbial Fermentation
Caption: General workflow for reducing extract cytotoxicity via fermentation.
Materials:
-
Plant extract
-
Fermentation medium (e.g., MRS broth for Lactobacillus)
-
Selected microorganism (e.g., Lactobacillus plantarum)
-
Incubator/shaker
-
Autoclave
-
Filtration apparatus
Procedure:
-
Preparation:
-
Prepare an aqueous extract of the plant material.
-
Prepare the appropriate fermentation medium.
-
Combine the plant extract with the fermentation medium and sterilize by autoclaving.
-
-
Inoculation:
-
Inoculate the sterile extract-medium mixture with a starter culture of the selected microorganism.
-
-
Fermentation:
-
Incubate the culture under optimal conditions for the chosen microorganism (e.g., 37°C for Lactobacillus for 48-72 hours).
-
-
Termination and Harvesting:
-
Terminate the fermentation process, for example, by heat treatment.
-
Separate the microbial biomass from the fermented extract by filtration or centrifugation.
-
-
Analysis:
-
Evaluate the cytotoxicity of the fermented extract using relevant cell-based assays.
-
Analyze the chemical profile of the fermented extract using techniques like HPLC or LC-MS to identify changes in the composition, including the concentration of this compound.
-
Signaling Pathways in Anthraquinone-Induced Cytotoxicity
The precise signaling pathways affected by this compound are not well-documented. However, studies on other anthraquinones suggest that their cytotoxic effects can be mediated through the induction of apoptosis.
Potential Apoptotic Pathway
Anthraquinones have been shown to induce apoptosis through the intrinsic (mitochondrial) pathway. This pathway is initiated by cellular stress and leads to the activation of a cascade of caspases, which are enzymes that execute cell death.
Caption: The intrinsic apoptosis pathway potentially activated by anthraquinones.
This technical support center provides a starting point for addressing the cytotoxicity of this compound. It is crucial to adapt and optimize the suggested protocols for your specific experimental setup. Further research into the specific mechanisms of this compound cytotoxicity is warranted to develop more targeted strategies for its mitigation.
References
Modifying experimental conditions for Cascaroside D activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cascaroside D.
Frequently Asked Questions (FAQs)
General Handling and Solubility
-
Q1: How should I store this compound?
-
A1: this compound should be stored at 2-8°C. For long-term storage, it is recommended to store it as aliquots in tightly sealed vials at -20°C. Before use, allow the product to equilibrate to room temperature for at least one hour before opening the vial.
-
-
Q2: What is the best solvent for dissolving this compound?
-
A2: this compound is reported to be soluble in methanol. Other related compounds, cascarosides, are soluble in DMSO, pyridine, and ethanol. For cell culture experiments, preparing a concentrated stock solution in DMSO is a common practice. Ensure the final concentration of DMSO in your experimental medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
-
-
Q3: I am observing precipitation of this compound in my cell culture medium. What should I do?
-
A3: Precipitation can occur if the final concentration of the compound exceeds its solubility in the aqueous medium.
-
Troubleshooting:
-
Decrease the final concentration of this compound.
-
Prepare a fresh, more dilute stock solution.
-
Ensure the DMSO concentration in the final medium is not causing the compound to precipitate. You can test the solubility in a small volume of your specific cell culture medium before treating your cells.
-
Consider a brief sonication of the stock solution before final dilution.
-
-
-
Experimental Design & Interpretation
-
Q4: What is a typical concentration range to test for the biological activity of this compound?
-
A4: Since specific data for this compound is limited, it is advisable to perform a dose-response experiment. Based on studies with other natural compounds, a starting range of 1 µM to 100 µM is often used for initial screening.[1][2] For cytotoxicity assays, a broader range might be necessary to determine the IC50 value.
-
-
Q5: I am not observing any effect of this compound in my assay. What are the possible reasons?
-
A5:
-
Concentration: The concentration used may be too low. Try a higher concentration range.
-
Compound Integrity: Ensure the compound has not degraded. Check the storage conditions and age of the compound.
-
Cell Type: The selected cell line may not be sensitive to this compound. Consider using different cell lines relevant to the expected activity (e.g., cancer cell lines for cytotoxicity, immune cells for anti-inflammatory studies).
-
Incubation Time: The treatment duration might be too short. Consider extending the incubation time (e.g., 24h, 48h, 72h).
-
Assay Sensitivity: The assay itself may not be sensitive enough to detect subtle changes. Ensure your positive and negative controls are working as expected.
-
-
-
Q6: I am seeing high variability between my replicate wells. What could be the cause?
-
A6:
-
Pipetting Errors: Ensure accurate and consistent pipetting, especially when preparing serial dilutions and adding reagents.
-
Cell Seeding Density: Uneven cell distribution in the wells can lead to variability. Ensure cells are well-suspended before seeding and that the seeding density is consistent across all wells.
-
Edge Effects: The outer wells of a microplate are prone to evaporation, which can affect cell growth and compound concentration. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile PBS or media.
-
Compound Precipitation: As mentioned in Q3, precipitation can lead to inconsistent concentrations across wells.
-
-
Troubleshooting Guides
1. Cell Viability (MTT) Assay
| Issue | Possible Cause(s) | Troubleshooting Steps |
| High background in control wells | Contamination (bacterial, fungal, or mycoplasma). Phenol red or serum in the media can interfere with absorbance readings. | Use aseptic techniques. Regularly test for mycoplasma. Use serum-free media for the MTT incubation step. Include a media-only background control. |
| Low signal in all wells | Insufficient number of viable cells. MTT reagent is degraded. Incubation time is too short. Formazan crystals not fully dissolved. | Optimize cell seeding density. Store MTT solution protected from light and use a fresh solution. Increase incubation time with MTT (e.g., up to 4 hours). Ensure complete dissolution of formazan crystals with DMSO or other solubilizing agents. |
| Inconsistent results | Uneven cell seeding. Incomplete dissolution of formazan. Pipetting inaccuracies. | Ensure a homogenous cell suspension before seeding. Mix thoroughly after adding the solubilizing agent. Calibrate and use appropriate pipettes. |
2. Anti-inflammatory (NF-κB) Assay
| Issue | Possible Cause(s) | Troubleshooting Steps |
| No inhibition of NF-κB activation | This compound concentration is too low. The compound is not an NF-κB inhibitor in the chosen cell system. The stimulus (e.g., LPS, TNF-α) is too strong. | Test a wider and higher concentration range of this compound. Consider alternative signaling pathways. Optimize the concentration of the inflammatory stimulus to achieve a sub-maximal response. |
| High basal NF-κB activity in unstimulated controls | Cell stress due to over-confluency or poor culture conditions. Endotoxin contamination in reagents. | Maintain cells at an optimal density. Use endotoxin-free reagents and test for endotoxin contamination. |
| Variable results between experiments | Inconsistent cell passage number. Variation in the activity of the inflammatory stimulus. | Use cells within a consistent passage number range. Aliquot and store the stimulus to ensure consistent activity. |
Quantitative Data Summary
Table 1: General Cytotoxicity of Related Anthraquinones and Flavonoids against Various Cancer Cell Lines
| Compound Type | Cell Line | Assay | IC50 / EC50 | Reference |
| Anthraquinones | MCF7 (Breast) | MTT | 10.6 - 27.1 µM | [3] |
| Flavonoids | AGS, SNU484 (Gastric) | Proliferation | Varies | [4] |
| Flavonoids | HCT116 (Colon) | Proliferation | Varies | [4] |
| Lipopeptide (Bacillomycin D) | A549 (Lung), A498 (Renal), HCT-15 (Colon) | MTT | Dose-dependent killing | [5] |
Table 2: Anti-inflammatory and Antioxidant Activity of Related Compounds
| Compound/Extract | Activity | Assay | Effective Concentration / IC50 | Reference |
| Flavonoids | NF-κB Inhibition | Reporter Assay | Varies | [6][7] |
| Flavonoids | Antioxidant | DPPH | Varies | [8] |
Experimental Protocols
1. Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the old medium with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
2. Assessment of Apoptosis by Annexin V-FITC/PI Staining
-
Cell Treatment: Seed cells in a 6-well plate and treat with different concentrations of this compound for the desired time. Include positive (e.g., staurosporine) and negative (vehicle) controls.
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Mandatory Visualizations
Caption: General experimental workflow for assessing the biological activity of this compound.
Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.
Caption: A logical troubleshooting workflow for experiments with this compound.
References
- 1. Potent anticancer activity of (Z)-3-hexenyl-β-D-glucopyranoside in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, Cytotoxic Activity and 2D-QSAR Study of Some Imidazoquinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Journal of Biomedical and Translational Research [jbtr.or.kr]
- 5. Induction of apoptosis in human cancer cells by a Bacillus lipopeptide bacillomycin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. globalsciencebooks.info [globalsciencebooks.info]
- 7. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro antioxidant activity of thiazolidinone derivatives of 1,3-thiazole and 1,3,4-thiadiazole. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Cascaroside D Quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately quantifying Cascaroside D.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Why am I seeing low recovery of this compound from my plant material?
Low recovery of this compound is a common issue often related to suboptimal extraction procedures. As an anthraquinone glycoside, its extraction efficiency is highly dependent on the solvent system and extraction technique.
Troubleshooting Guide:
-
Solvent Selection: Cascarosides are typically extracted with polar solvents. Methanol is a commonly used and effective solvent. Ensure the solvent is of appropriate purity (e.g., HPLC grade).
-
Extraction Method: Sonication is a frequently used method to enhance extraction efficiency. Ensure the sonication time is adequate; 15-30 minutes is a typical starting point. Maceration or percolation can also be employed.
-
Sample-to-Solvent Ratio: An insufficient volume of extraction solvent can lead to incomplete extraction. A common ratio is 1 gram of powdered plant material to 25 mL of solvent.
-
Particle Size: Ensure the plant material is finely and homogeneously ground to maximize the surface area for extraction.
-
Matrix Effects: The presence of other compounds in the plant extract can interfere with the extraction process. A preliminary defatting step with a non-polar solvent like hexane may be necessary for certain matrices.
2. My chromatogram shows poor peak shape (e.g., tailing, fronting) for this compound. What could be the cause?
Poor peak shape can compromise the accuracy of quantification. This issue often points to problems with the chromatographic conditions or the column itself.
Troubleshooting Guide:
-
Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound, influencing its interaction with the stationary phase. Small adjustments to the pH with additives like formic acid or acetic acid can improve peak shape.
-
Column Overload: Injecting too concentrated a sample can lead to peak fronting. Try diluting your sample.
-
Column Contamination: Residual sample components or precipitated buffer salts can accumulate on the column, leading to peak tailing. Flush the column with a strong solvent.
-
Secondary Interactions: Silanol groups on the silica-based C18 column can cause peak tailing. Use a column with end-capping or add a competitive amine (e.g., triethylamine) to the mobile phase in small concentrations.
-
Inappropriate Solvent for Sample Dissolution: Dissolving the sample in a solvent much stronger than the mobile phase can cause peak distortion. Ideally, dissolve the sample in the initial mobile phase.
3. I am observing significant variability in my quantitative results between injections. What should I investigate?
Inconsistent results can stem from various sources, including the autosampler, pump, or sample stability.
Troubleshooting Guide:
-
Autosampler Issues: Check for air bubbles in the sample vials. Ensure the injection volume is consistent and that there are no leaks in the autosampler syringe or tubing.
-
Pump Performance: Fluctuations in pump pressure can lead to variable retention times and peak areas. Check for leaks in the pump seals and ensure the mobile phase is properly degassed.
-
Sample Degradation: this compound, like other anthraquinone glycosides, may be susceptible to degradation under certain conditions (e.g., exposure to light or extreme pH). Prepare fresh samples and standards, and store them in amber vials away from light.
-
Inconsistent Sample Preparation: Ensure that the sample preparation, including extraction and dilution steps, is performed consistently for all samples.
4. How can I mitigate matrix effects in my LC-MS analysis of this compound?
Matrix effects, which are the suppression or enhancement of ionization by co-eluting compounds, can significantly impact the accuracy of LC-MS quantification.
Troubleshooting Guide:
-
Sample Preparation: Employ a more rigorous sample cleanup method, such as solid-phase extraction (SPE), to remove interfering matrix components.
-
Chromatographic Separation: Optimize the HPLC method to achieve better separation of this compound from co-eluting matrix components. This may involve adjusting the gradient, flow rate, or using a different column.
-
Internal Standard: Use a stable isotope-labeled internal standard that co-elutes with this compound to compensate for matrix effects.
-
Dilution: Diluting the sample can reduce the concentration of interfering matrix components, thereby minimizing their effect on ionization.
Experimental Protocols
Detailed Methodology for HPLC-UV Quantification of this compound
This protocol provides a general framework. Optimization may be required for specific matrices and instrumentation.
-
Standard Preparation:
-
Prepare a stock solution of this compound reference standard (e.g., 1 mg/mL) in methanol.
-
From the stock solution, prepare a series of calibration standards by serial dilution with the mobile phase to cover the expected concentration range of the samples.
-
-
Sample Extraction:
-
Weigh approximately 1.0 g of finely powdered plant material into a centrifuge tube.
-
Add 25 mL of methanol.
-
Sonicate for 30 minutes in an ultrasonic bath.
-
Centrifuge the mixture and filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B). A typical gradient might be:
-
0-5 min: 10% A
-
5-25 min: 10-50% A
-
25-30 min: 50-90% A
-
30-35 min: 90% A
-
35-40 min: 10% A (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
-
Quantitative Data Summary
Table 1: Impact of Extraction Time on this compound Yield
| Extraction Time (minutes) | Mean this compound Concentration (µg/mL) | Standard Deviation |
| 15 | 125.4 | 8.2 |
| 30 | 189.7 | 10.5 |
| 45 | 192.3 | 11.1 |
| 60 | 193.1 | 10.8 |
This hypothetical data illustrates that increasing the sonication time from 15 to 30 minutes significantly improves the extraction yield, with diminishing returns thereafter.
Table 2: Troubleshooting Common HPLC Issues in this compound Quantification
| Issue | Potential Cause | Recommended Solution |
| Low Signal/No Peak | - Incorrect detection wavelength- Sample concentration too low- No injection | - Verify UV maximum for this compound- Concentrate sample or inject a larger volume- Check autosampler and syringe |
| Peak Tailing | - Column contamination- Secondary interactions with silanols- Mobile phase pH | - Flush column with a strong solvent- Use an end-capped column or add a modifier- Adjust mobile phase pH |
| Split Peaks | - Clogged inlet frit- Column void | - Replace the inlet frit- Replace the column |
| Shifting Retention Times | - Inconsistent mobile phase composition- Pump malfunction- Column temperature fluctuations | - Prepare fresh mobile phase and degas properly- Check pump seals and check valves- Use a column oven for temperature control |
Visualizations
Caption: Overall workflow for the quantification of this compound.
Caption: Troubleshooting decision tree for poor peak shape.
Technical Support Center: Method Development for Cascaroside D Analysis
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice, detailed methodologies, and key data for the analysis of Cascaroside D in complex matrices.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common challenges encountered during the analysis of this compound.
Issue 1: Poor Recovery of this compound During Sample Extraction
-
Question: My recovery for this compound is consistently low after extraction from a solid plant matrix. What steps can I take to improve it?
-
Answer: Low recovery is often due to inefficient extraction or degradation of the analyte. Consider the following troubleshooting steps:
-
Optimize Extraction Solvent: this compound is a glycoside, making it polar. Methanol is a commonly used and effective solvent[1]. If using methanol, ensure it is of high purity. You could also experiment with solvent mixtures, such as methanol/water or acetonitrile/water, to enhance extraction efficiency.
-
Enhance Extraction Technique: Sonication is a proven method to improve extraction from solid matrices. An extraction time of 15 minutes in an ultrasound bath is a good starting point[1]. Ensure the sample is finely ground to maximize surface area contact with the solvent[1].
-
Evaluate Analyte Stability: Cascarosides can be sensitive to heat and pH. Avoid high temperatures during solvent evaporation; drying under a vacuum at a controlled temperature (e.g., 50°C) is recommended[1]. Assess the pH of your extraction solvent, as extreme pH levels can cause hydrolysis of the glycosidic bonds.
-
Check for Irreversible Adsorption: Active sites on glassware or in the matrix itself can sometimes irreversibly bind to the analyte. Silanizing glassware or using polypropylene tubes may help mitigate this.
-
Issue 2: Significant Matrix Effects in LC-MS/MS Analysis
-
Question: I am observing significant ion suppression for this compound when analyzing extracts from a food supplement. How can I mitigate these matrix effects?
-
Answer: Matrix effects are a common challenge in LC-ESI-MS/MS and are caused by co-eluting compounds from the sample that interfere with the ionization of the target analyte[2]. Here are strategies to address this:
-
Improve Sample Clean-up: The most effective way to reduce matrix effects is to remove interfering compounds before analysis. For complex matrices, a simple "dilute-and-shoot" approach may be insufficient. Consider incorporating a Solid-Phase Extraction (SPE) clean-up step after the initial solvent extraction. C18 or polymeric sorbents are often effective for compounds of intermediate polarity.
-
Optimize Chromatography: Enhance the chromatographic separation between this compound and the interfering matrix components. Try adjusting the gradient slope, changing the mobile phase composition, or using a column with a different chemistry (e.g., Phenyl-Hexyl instead of C18).
-
Dilute the Extract: If the concentration of this compound is sufficiently high, diluting the final extract can significantly reduce the concentration of matrix components, thereby minimizing their impact on the ion source[2].
-
Use a Stable Isotope-Labeled Internal Standard: The best way to compensate for matrix effects is to use a stable isotope-labeled (SIL) internal standard for this compound. As it is chemically identical, it will experience the same matrix effects, leading to an accurate quantification ratio. If a SIL standard is unavailable, a structurally similar compound that elutes close to this compound can be used as an alternative.
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that has undergone the same extraction procedure as your samples. This ensures that the standards and samples experience similar matrix effects, improving quantification accuracy.
-
Issue 3: Poor Chromatographic Peak Shape (Tailing, Broadening)
-
Question: My chromatographic peak for this compound is showing significant tailing. What is the likely cause and how can I fix it?
-
Answer: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase or by issues with the chromatographic system.
-
Check Mobile Phase pH: this compound contains phenolic hydroxyl groups. If the mobile phase pH is not optimal, these groups can interact with residual silanols on the silica-based column, causing tailing. Adding a small amount of acid (e.g., 0.1% formic acid) to the mobile phase can suppress this interaction and improve peak shape.
-
Column Contamination or Degradation: The column may be contaminated with strongly retained matrix components. Flush the column with a strong solvent (e.g., isopropanol or acetonitrile/water mixture). If the problem persists, the column may be degraded and require replacement.
-
System Dead Volume: Check for excessive dead volume in the system, particularly in the connections between the injector, column, and detector. Ensure all fittings are properly seated.
-
Analyte Overload: Injecting too much analyte can saturate the stationary phase and lead to peak broadening and tailing. Try injecting a lower concentration or a smaller volume.
-
Issue 4: Difficulty Differentiating this compound from Isomers
-
Question: How can I be certain that the peak I am identifying is this compound and not its isomer, Cascaroside C, or other related anthrones?
-
Answer: Differentiating isomers requires a combination of good chromatography and mass spectrometry.
-
High-Resolution Chromatography: Use a high-efficiency HPLC or UHPLC column to achieve baseline separation of the isomers. Cascarosides C and D are stereoisomers and may require long gradients or specific stationary phases to separate effectively[3].
-
Mass Spectrometry Fragmentation: While isomers often have identical precursor ions, their fragmentation patterns (MS/MS spectra) can differ. A detailed study of the fragmentation of cascarosides revealed that while diastereoisomeric pairs are hard to differentiate by fragmentation alone, anthrones (like this compound) can be distinguished from related oxidized forms like oxanthrones by their fragmentation patterns in both positive and negative ion modes[4].
-
Use of Reference Standards: The most reliable method for confirmation is to run an authentic reference standard for this compound and any suspected isomers under the same analytical conditions to compare retention times and MS/MS spectra.
-
Methodology and Data
This section provides a representative analytical method and associated performance data for the quantification of hydroxyanthracene derivatives, including cascarosides.
Experimental Protocol: LC-MS/MS Analysis
This protocol is a general guideline based on established methods for analyzing hydroxyanthracene derivatives in complex matrices[1].
1. Sample Preparation
-
Solid Matrices (e.g., Plant Powders, Tablets):
-
Accurately weigh 1.00 g of the homogenized, ground sample into a centrifuge tube[1].
-
Add 25 mL of methanol[1].
-
Place in an ultrasound bath for 15 minutes to facilitate extraction[1].
-
Filter the extract through filter paper.
-
Dry the filtrate under vacuum at 50°C[1].
-
Reconstitute the residue in a known volume (e.g., 1.5 mL) of methanol or the initial mobile phase composition[1].
-
Filter through a 0.22 µm syringe filter before injection.
-
-
Liquid Matrices (e.g., Syrups, Juices):
2. LC-MS/MS Parameters
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage to elute the analytes, hold for a wash step, and then return to initial conditions for equilibration.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Source: Electrospray Ionization (ESI), typically in negative mode for phenolic compounds[1][4].
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for quantification.
-
Precursor Ion ([M-H]⁻): For this compound (C₂₇H₃₂O₁₃), the monoisotopic mass is 564.18 g/mol . The precursor ion to monitor would be m/z 563.18[5].
-
Fragment Ions: Specific fragment ions for this compound would need to be determined by infusing a standard and performing a product ion scan. Fragmentation typically involves the loss of the glycosyl moieties.
-
Quantitative Data Summary
The following table summarizes typical performance characteristics for LC-DAD-MS methods used to analyze hydroxyanthracene derivatives (HADs) in complex matrices. These values can serve as a benchmark for method development.
| Parameter | LC-DAD Method | LC-MS Method | Source |
| Linearity (r²) | > 0.99 | > 0.99 | [1] |
| Calibration Range | 0.099–10.6 mg L⁻¹ | 0.099–10.6 mg L⁻¹ | [1] |
| Limit of Detection (LOD) | ~0.030 mg L⁻¹ | ~0.030 mg L⁻¹ | [1] |
| Limit of Quantification (LOQ) | ~0.10 mg L⁻¹ | ~0.10 mg L⁻¹ | [1] |
| Intraday Precision (RSD %) | 1.12% – 12.15% | 1.12% – 12.15% | [1] |
| Interday Precision (RSD %) | 0.30% – 12.72% | 0.30% – 12.72% | [1] |
Data is representative for the class of Hydroxyanthracene Derivatives (HADs) and provides a strong starting point for methods targeting this compound.
Visualizations
Experimental Workflow for this compound Analysis
Caption: General experimental workflow for the extraction and analysis of this compound.
Troubleshooting Workflow: Low Analyte Response
Caption: A decision tree for troubleshooting low analyte response in LC-MS experiments.
Logical Diagram: Differentiating Anthrones vs. Oxanthrones by MS
Caption: Key structural difference leading to distinct MS fragmentation for identification.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. multicoop.eu [multicoop.eu]
- 3. Conformational studies of natural products. Part 4. Conformation and absolute configuration of cascarosides A, B, C, D - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. New cascarosides from Rhamnus purshiana and fragmentation studies of the class by ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C27H32O13 | CID 46173831 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Efficacy of Cascaroside D and Other Key Anthraquinones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the therapeutic efficacy of Cascaroside D and other prominent anthraquinones, including emodin, aloe-emodin, and rhein. While quantitative data for this compound is limited in current scientific literature, this document synthesizes available information on its biological activities in the context of extracts and compares them against the well-documented effects of other key anthraquinones. This comparison focuses on anti-inflammatory and anti-cancer properties, supported by experimental data and detailed methodologies.
Quantitative Comparison of Anthraquinone Efficacy
Direct quantitative comparisons of the bioactivity of this compound are challenging due to a lack of specific IC50 values in published research. However, extensive data is available for other anthraquinones, providing a benchmark for potential efficacy.
| Compound | Biological Activity | Assay System | IC50 Value |
| Emodin | Anti-inflammatory | Inhibition of COX-2 | >100 µM |
| Anti-cancer | Human colon cancer cells (HCT116) | 41.2 µM | |
| Aloe-Emodin | Anti-inflammatory | Inhibition of lipoxygenase | 29.49 μM[1] |
| Anti-cancer | Human breast cancer cells (MCF-7) | 15.6 µM | |
| Anti-cancer | Merkel cell carcinoma (synergistic with cisplatin) | Not specified | |
| Rhein | Anti-cancer | Renal cell carcinoma cell lines (786-O, ACHN) | ~50-100 µM |
| This compound | Anti-inflammatory/Anti-cancer | Data not available in isolated form. Extracts of Rhamnus purshiana (Cascara sagrada), containing cascarosides, have demonstrated anti-inflammatory and antioxidant properties. | Not Applicable |
Mechanisms of Action: A Focus on Key Signaling Pathways
Anthraquinones exert their biological effects through the modulation of various cellular signaling pathways. A central pathway implicated in both inflammation and cancer is the Nuclear Factor-kappa B (NF-κB) pathway.
The NF-κB Signaling Pathway:
Under normal conditions, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Pro-inflammatory stimuli or carcinogenic signals can lead to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus, where it promotes the transcription of genes involved in inflammation, cell proliferation, and survival. Many anthraquinones, including emodin and aloe-emodin, have been shown to inhibit this pathway, thereby reducing the expression of inflammatory mediators and promoting apoptosis in cancer cells.
Caption: The NF-κB signaling pathway and points of inhibition by anthraquinones.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of anthraquinone efficacy.
Anti-inflammatory Activity Assessment: Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).
Caption: Workflow for the Nitric Oxide (NO) Inhibition Assay.
Detailed Protocol:
-
Cell Culture: Murine macrophage cell line RAW 264.7 is cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Cell Seeding: Cells are seeded into a 96-well plate at a density of 5 x 10^4 cells/well and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test anthraquinone (e.g., this compound, emodin) or vehicle control. Cells are pre-incubated for 1 hour.
-
LPS Stimulation: Lipopolysaccharide (LPS) from E. coli is added to each well to a final concentration of 1 µg/mL to induce an inflammatory response, except for the negative control wells.
-
Incubation: The plate is incubated for 24 hours.
-
Nitrite Measurement: After incubation, 100 µL of the cell culture supernatant is transferred to a new 96-well plate. 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) is added to each well.
-
Data Analysis: The absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite, an indicator of NO production, is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control, and the IC50 value is determined.
Anti-cancer Activity Assessment: Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Detailed Protocol:
-
Cell Culture and Treatment: Cancer cells (e.g., HCT116, MCF-7) are seeded in 6-well plates and treated with different concentrations of the test anthraquinone for a specified period (e.g., 24 or 48 hours).
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in 1X Annexin-binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-FITC detects the externalization of phosphatidylserine in early apoptotic cells, while PI stains the DNA of late apoptotic and necrotic cells with compromised membranes.
-
Data Interpretation: The results are typically displayed as a dot plot, with quadrants representing:
-
Lower-left (Annexin V- / PI-): Viable cells
-
Lower-right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right (Annexin V+ / PI+): Late apoptotic cells
-
Upper-left (Annexin V- / PI+): Necrotic cells
-
Conclusion
While there is a substantial body of evidence supporting the anti-inflammatory and anti-cancer efficacy of anthraquinones like emodin, aloe-emodin, and rhein, the specific contributions of this compound remain less clear due to a lack of studies on the isolated compound. Extracts from Rhamnus purshiana, which are rich in cascarosides, have shown promising biological activities, suggesting that this compound may contribute to these effects.[2] Future research should focus on isolating this compound and quantifying its specific bioactivities to enable a more direct and comprehensive comparison with other well-characterized anthraquinones. This will be crucial for unlocking its full therapeutic potential.
References
Navigating the Analytical Landscape: A Comparative Guide to the Validation of Methods for Cascaroside D Quantification
For researchers, scientists, and professionals in drug development, the accurate and precise quantification of active pharmaceutical ingredients is paramount. This guide provides a comprehensive comparison of analytical methodologies for the validation of Cascaroside D, a prominent anthraquinone C-glycoside found in the bark of Rhamnus purshiana (Cascara sagrada).
This document delves into the validation parameters of four common analytical techniques: High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), High-Performance Thin-Layer Chromatography (HPTLC), and Liquid Chromatography-Mass Spectrometry (LC-MS). By presenting a side-by-side comparison of their performance characteristics, supported by detailed experimental protocols and visual workflows, this guide aims to empower researchers to select the most appropriate analytical method for their specific needs, ensuring data integrity and regulatory compliance.
Comparative Analysis of Validated Analytical Methods
The selection of an optimal analytical method hinges on a variety of factors, including the required sensitivity, selectivity, speed, and the nature of the sample matrix. The following table summarizes the key performance indicators of validated methods for this compound and structurally related anthraquinone glycosides.
| Analytical Method | Linearity (Correlation Coefficient, r²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Accuracy (% Recovery) | Precision (% RSD) |
| HPLC-DAD | > 0.99 | 0.008 - 0.010 µg/mL | 0.029 - 0.035 µg/mL | 94 - 117% | < 2% |
| UPLC-PDA | ≥ 0.999 | ~0.1 µg/mL | ~0.3 µg/mL | Not explicitly stated | < 3% |
| HPTLC-Densitometry | 0.997 | 6.6 µg/mL | 20 µg/mL | 95 - 98% | < 7.2% |
| LC-MS/MS | > 0.99 | 0.025 - 1 mg/kg | 0.025 - 1 mg/kg | 80 - 120% | < 16.3% |
Note: Data for HPLC-DAD is based on the analysis of Cascarosides A and B, close structural analogs of this compound.[1] Data for UPLC-PDA is based on the analysis of other anthraquinone glycosides. Data for HPTLC-Densitometry is based on the analysis of aucubin, an iridoid glycoside, and serves as a representative example of the technique's capabilities. Data for LC-MS/MS is for a range of hydroxyanthracene derivatives.
Experimental Protocols: A Closer Look at the Methodologies
Detailed and reproducible experimental protocols are the bedrock of reliable analytical data. Below are the methodologies for the key experiments cited in this guide.
High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
This method is widely used for the routine quality control of herbal medicines due to its robustness and reliability.
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is typically employed, starting with a mixture of water (with 0.1% formic acid) and acetonitrile and gradually increasing the proportion of acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: Diode-array detector set to monitor at a wavelength of 280 nm for the detection of anthraquinone glycosides.
-
Injection Volume: 10 µL.
Standard and Sample Preparation:
-
Standard Solution: A stock solution of this compound is prepared in methanol and serially diluted to create calibration standards.
-
Sample Preparation: The powdered bark of Rhamnus purshiana is extracted with a suitable solvent, such as methanol, using ultrasonication or maceration. The resulting extract is filtered before injection into the HPLC system.
Validation Parameters:
-
Linearity: Assessed by injecting a series of standard solutions of different concentrations and plotting the peak area against the concentration. The correlation coefficient (r²) should be close to 1.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Accuracy: Evaluated by performing recovery studies, where a known amount of the standard is added to a sample and the percentage of the recovered standard is calculated.
-
Precision: Determined by repeatedly injecting the same standard or sample and calculating the relative standard deviation (RSD) of the peak areas.
Ultra-Performance Liquid Chromatography with Photodiode-Array Detection (UPLC-PDA)
UPLC offers significant advantages over conventional HPLC in terms of speed, resolution, and solvent consumption, making it suitable for high-throughput analysis.
Instrumentation: A UPLC system with a binary solvent manager, sample manager, and a photodiode-array detector.
Chromatographic Conditions:
-
Column: A sub-2 µm particle size C18 column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 30 °C.
-
Detection: PDA detector scanning a range of wavelengths, with quantification typically performed at 280 nm.
-
Injection Volume: 2 µL.
Standard and Sample Preparation: Similar to the HPLC method, with appropriate dilutions for the higher sensitivity of the UPLC system.
Validation Parameters: The validation is performed following the same principles as for HPLC, with the expectation of lower LOD and LOQ values due to the enhanced sensitivity of the UPLC system.
Visualizing the Workflow and Decision-Making Process
To further clarify the processes involved in the validation and selection of an analytical method for this compound, the following diagrams have been generated using the Graphviz DOT language.
Caption: General workflow for the validation of an analytical method for this compound.
Caption: Decision tree for selecting a suitable analytical method for this compound.
References
Cross-Validation of Cascaroside D Bioactivity: A Comparative Analysis with Emodin and Capsaicin in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the bioactivity of Cascaroside D, a member of the anthraquinone glycoside family, with the well-characterized anthraquinone, Emodin, and the natural compound, Capsaicin. Due to the limited direct experimental data on this compound, this guide leverages data from its class of compounds to provide a predictive comparison against established anticancer agents. The focus is on their effects on cell viability, apoptosis, cell cycle progression, and the modulation of key signaling pathways, namely PI3K/Akt and MAPK, in various cancer cell lines.
Comparative Bioactivity Data
The following tables summarize the quantitative data on the cytotoxic and pro-apoptotic effects of Emodin and Capsaicin in different cancer cell lines. This data serves as a benchmark for the anticipated bioactivity of this compound.
Table 1: Comparative IC50 Values for Emodin and Capsaicin in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Emodin | Anip 973 | Lung Adenocarcinoma | Not specified | [1] |
| Capsaicin | KB | Oral Carcinoma | Not specified | [2][3] |
| Capsaicin | LS-180 | Colorectal Cancer | Not specified | [4] |
| Capsaicin | HCT-116 | Colorectal Cancer | Not specified | [4] |
| Capsaicin | MG63 | Osteosarcoma | ~250 | [5] |
| Capsaicin | 143B | Osteosarcoma | ~250 | [5] |
| Capsaicin | HOS | Osteosarcoma | ~250 | [5] |
Table 2: Effects of Emodin and Capsaicin on Apoptosis and Cell Cycle Distribution
| Compound | Cell Line | Treatment | Apoptosis Induction | Cell Cycle Arrest | Reference |
| Emodin | Anip 973 | Concentration and time-dependent | Increased apoptotic rate, activation of Caspase-3. | G0/G1 phase arrest, decreased cell ratio at S phase. | [1] |
| Capsaicin | KB | Dose-dependent | Induction of apoptosis, mitochondrial membrane permeabilization, activation of caspase 9 and 3, PARP cleavage. | G2/M phase arrest. | [2][3] |
| Capsaicin | LS-180 | Various concentrations for 24 hours | Increased expression of Bax and Caspase 3. | Not specified. | [4] |
| Capsaicin | HCT-116 | Various concentrations for 24 hours | Increased expression of Bax and Caspase 3. | Not specified. | [4] |
| Capsaicin | OS cells | 250 µM for 24 h | Upregulation of Bax, downregulation of Bcl-2. | G0/G1 phase arrest at lower concentrations (e.g., 100 µM). | [5] |
Signaling Pathway Modulation
Both anthraquinones and Capsaicin are known to exert their anticancer effects by modulating critical signaling pathways involved in cell survival and proliferation.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a key regulator of cell survival, proliferation, and growth. Its aberrant activation is a hallmark of many cancers. Anthraquinones like Emodin have been reported to inhibit this pathway, leading to decreased cancer cell survival.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Capsaicin has been shown to modulate this pathway in osteosarcoma cells.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Cell Viability Assay (MTT Assay)
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Emodin, Capsaicin) and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6] The cell viability is expressed as a percentage of the control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Protocol:
-
Cell Treatment: Treat cells with the desired concentrations of the test compound for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.[7][8]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[7][8]
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.[8]
Cell Cycle Analysis (Propidium Iodide Staining)
Protocol:
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Fixation: Resuspend the cell pellet in 1 mL of cold 70% ethanol and incubate at -20°C for at least 2 hours.[8]
-
Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Staining: Resuspend the cells in 500 µL of a solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubation: Incubate the cells for 30 minutes at 37°C in the dark.[8]
-
Analysis: Analyze the DNA content of the cells by flow cytometry.
Western Blot Analysis
Protocol:
-
Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., Akt, p-Akt, ERK, p-ERK, Bcl-2, Bax, Caspase-3, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
This guide provides a framework for comparing the bioactivity of this compound with Emodin and Capsaicin. The provided data and protocols can be utilized to design and execute experiments to validate the anticancer potential of this compound and elucidate its mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. Capsaicin induces cell cycle arrest and apoptosis in human KB cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Capsaicin induces cell cycle arrest and apoptosis in human KB cancer cells. | Sigma-Aldrich [sigmaaldrich.cn]
- 4. The Apoptotic and Antioxidant Effects of Capsaicin on Colorectal Cancer Cell Lines [openbiochemistryjournal.com]
- 5. Capsaicin inhibits proliferation and induces apoptosis in osteosarcoma cell lines via the mitogen-activated protein kinase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. dovepress.com [dovepress.com]
- 8. frontiersin.org [frontiersin.org]
A Comparative Analysis of Cascaroside D from Diverse Botanical Origins
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Cascaroside D Sourced from Rhamnus purshiana and Rheum australe
This compound, an anthraquinone C-glycoside, is a bioactive compound of significant interest for its laxative properties. Primarily sourced from the bark of Rhamnus purshiana (Cascara sagrada), it is also found in the rhizomes of Rheum australe (Indian Rhubarb). This guide provides a comparative analysis of this compound from these two key plant sources, presenting available data on yield and purity, detailed experimental protocols for its isolation, and an exploration of its mechanism of action. This objective comparison aims to inform researchers and drug development professionals on the optimal sourcing and application of this potent natural compound.
Data Presentation: Quantitative Analysis of this compound
The available scientific literature provides quantitative data on the content of this compound in Rhamnus purshiana. While Rheum australe is a known source, specific quantitative data for this compound in this plant is not as readily available in current research. The following table summarizes the known yields of this compound from Rhamnus purshiana based on a specific laboratory-scale extraction and purification study.
| Plant Source | Starting Material | Extraction Method | Purification Method | Yield of this compound (% of initial extract) | Reference |
| Rhamnus purshiana (Cascara sagrada) | Powdered bark | Percolation with subsequent partitioning | Column Chromatography and HPLC-semiprep | ~1.4% | [1] |
| Rheum australe (Indian Rhubarb) | Rhizome | Not specified for this compound | Not specified for this compound | Data not available | [2] |
Note: The yield from Rhamnus purshiana is based on the isolation from a methanol/water fraction of the crude extract and may vary depending on the specific extraction and purification methods employed. The total hydroxyanthracene glycoside content in Rhamnus purshiana bark is typically between 6-9%, with cascarosides accounting for a significant portion of this.[3]
Experimental Protocols: Methodologies for Isolation and Purification
The following are detailed experimental protocols for the extraction and purification of this compound, primarily from Rhamnus purshiana, as described in scientific literature.
Protocol 1: Extraction and Initial Fractionation of Cascarosides from Rhamnus purshiana
-
Extraction:
-
Powdered bark of Rhamnus purshiana is subjected to a percolation process to obtain a crude extract.[1]
-
The crude extract is then dried and partitioned successively with hexane, ethyl acetate, and a methanol/water (1:1) mixture. The Cascaroside-containing fraction is concentrated in the methanol/water phase.[1]
-
-
Column Chromatography:
Protocol 2: High-Performance Countercurrent Chromatography (HPCCC) for Cascaroside Isolation
This advanced method allows for the separation and purification of individual cascarosides.
-
Sample Preparation:
-
An n-butanol-soluble extract of Rhamnus purshiana bark is prepared.[4]
-
-
First-Dimensional HPCCC:
-
Second-Dimensional HPCCC:
-
The fraction containing Cascarosides C and D is further purified using a solvent system of ethyl acetate-n-butanol-water (7:3:10, v/v/v, normal-phase mode) to yield pure this compound.[4]
-
Mandatory Visualization: Signaling Pathways and Experimental Workflow
The laxative effect of this compound, like other anthraquinone glycosides, is initiated after its metabolism in the large intestine. The resulting aglycone influences colonic motility and fluid balance. A key aspect of this mechanism is the modulation of aquaporin 3 (AQP3) expression in colonic epithelial cells.
Caption: Signaling pathway of this compound's laxative action.
The following diagram illustrates a typical workflow for the extraction and purification of this compound from Rhamnus purshiana.
Caption: Experimental workflow for this compound isolation.
Conclusion
Rhamnus purshiana stands out as a well-documented and primary source of this compound, with established protocols for its extraction and purification leading to quantifiable yields. In contrast, while Rheum australe is known to contain this compound, a lack of specific quantitative data for this compound in this species presents a gap in the current scientific literature. The biological activity of this compound is attributed to its role as an anthraquinone glycoside, which, after metabolic activation in the colon, promotes laxation by increasing motility and fluid secretion, a process linked to the downregulation of aquaporin 3. For researchers and pharmaceutical developers, Rhamnus purshiana currently offers a more reliable and characterized source of this compound. Further research is warranted to quantify the this compound content in Rheum australe and to conduct direct comparative studies on the biological efficacy of the compound isolated from both plant sources.
References
Unraveling the Activity of Cascaroside D: A Look at In Vitro and In Vivo Correlations
A comprehensive comparison of the in vitro and in vivo activities of Cascaroside D, an anthraquinone glycoside found in the bark of Rhamnus purshiana (Cascara sagrada), is currently hampered by a notable lack of specific experimental data on the isolated compound. Research has predominantly focused on the effects of the whole plant extract or a mixture of its constituent cascarosides. This guide, therefore, provides a comparative overview based on the general activities attributed to the class of anthraquinone glycosides from Cascara sagrada, offering a foundational understanding of their expected biological actions.
The primary therapeutic application of Cascara sagrada is as a stimulant laxative, a property attributed to its rich content of anthraquinone glycosides, including Cascarosides A, B, C, and D. The laxative effect is a result of a complex interplay between the compound's structure, its metabolism by the gut microbiota, and its subsequent action on the colon.
Comparative Analysis of Anthraquinone Glycoside Activity
While specific quantitative data for this compound is not available in published literature, the following table summarizes the generally accepted in vitro and in vivo effects of the anthraquinone glycosides found in Cascara sagrada.
| Parameter | In Vitro Activity (General for Anthraquinone Glycosides) | In Vivo Activity (General for Anthraquinone Glycosides) |
| Mechanism | Pro-drug form (glycoside) is inactive. Requires enzymatic hydrolysis by gut bacteria to release the active aglycone (emodin). | The glycosides are hydrolyzed by colonic bacteria into the active anthrone, aloe-emodin anthrone. This active form stimulates peristalsis and alters electrolyte and water absorption. |
| Target | Not directly applicable as the primary action is post-metabolism in the gut. | The primary target is the large intestine (colon). |
| Effect | Not applicable. | Increased colonic motility and secretion of water and electrolytes into the intestinal lumen, leading to a laxative effect. |
| Dosage | Not applicable. | The laxative effect is dose-dependent. |
Experimental Protocols: A General Overview
Detailed experimental protocols for isolated this compound are not available. However, the following outlines the general methodologies used to study the laxative effects of anthraquinone glycosides from Cascara sagrada.
In Vitro Studies: Hydrolysis by Fecal Microflora
-
Objective: To confirm the conversion of the inactive glycoside to the active aglycone by gut bacteria.
-
Method:
-
Anaerobic incubation of the cascaroside mixture with a suspension of human or animal fecal microflora.
-
Samples are collected at various time points.
-
The samples are analyzed using High-Performance Liquid Chromatography (HPLC) to quantify the disappearance of the parent glycoside and the appearance of the active aglycone (e.g., emodin).
-
In Vivo Studies: Laxative Effect in Animal Models
-
Objective: To assess the laxative effect of the cascaroside-containing extract.
-
Method:
-
Animal models, typically rats or mice, are used.
-
The animals are administered the extract orally.
-
Parameters such as the frequency of defecation, the water content of feces, and the gastrointestinal transit time (using a marker like charcoal meal) are measured and compared to a control group.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general mechanism of action for cascarosides and a typical workflow for evaluating their laxative properties.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for Cascaroside activity.
Head-to-Head Comparison: Cascaroside D versus Standard Laxative Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Cascaroside D, a natural anthraquinone glycoside, with standard drugs used for the treatment of constipation. The information is intended for researchers, scientists, and professionals in drug development to understand the pharmacological context of this compound.
Introduction
Constipation is a common gastrointestinal disorder, and its management involves a variety of therapeutic agents. This compound, a primary active component of Cascara sagrada, has a long history of use in traditional medicine as a laxative.[1] This guide compares its mechanism and properties to those of widely used conventional laxatives.
Mechanism of Action
The primary mechanism of laxatives can be broadly categorized into stimulant, osmotic, bulk-forming, and secretagogue actions. This compound falls within the stimulant category.
This compound: As an anthraquinone glycoside, this compound is hydrolyzed by colonic bacteria into its active form, emodin-9-anthrone.[2] This metabolite stimulates the enteric nerves to induce peristalsis and promotes the secretion of water and electrolytes into the colonic lumen, thereby facilitating bowel movements.[2][3][4]
Standard Stimulant Laxatives (Bisacodyl, Senna): These agents also work by directly stimulating the enteric nervous system, leading to increased intestinal motility.[5]
Osmotic Laxatives (Polyethylene Glycol - PEG): PEG is a non-absorbable, non-metabolized polymer that retains water in the intestinal lumen through osmotic action, softening the stool and increasing its volume.
Bulk-Forming Laxatives (Psyllium): Psyllium absorbs water in the intestine to create a viscous, bulky mass that stimulates peristalsis and improves stool consistency.
Chloride Channel Activators (Lubiprostone): Lubiprostone activates chloride channels on the apical membrane of gastrointestinal epithelial cells, leading to chloride-rich fluid secretion into the intestine.
Guanylate Cyclase-C Agonists (Linaclotide): Linaclotide and its active metabolite bind to and activate the guanylate cyclase-C receptor on the luminal surface of the intestinal epithelium, resulting in increased intestinal fluid secretion and accelerated transit.
Signaling Pathway of this compound
References
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the application of Quantitative Structure-Activity Relationship (QSAR) studies to Cascaroside D and its related compounds. While specific QSAR studies on this compound are not extensively documented in publicly available literature, this guide extrapolates from established methodologies applied to the broader class of anthraquinone glycosides to present a framework for such an investigation. The data presented herein is illustrative, designed to showcase the potential outcomes of a QSAR study on this class of compounds.
Introduction to QSAR for Natural Products
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[1] For natural products like this compound, an anthraquinone glycoside found in the bark of Rhamnus purshiana (Cascara sagrada), QSAR can be a powerful tool to predict the biological activity of novel derivatives, optimize lead compounds, and understand the mechanism of action at a molecular level.
Anthraquinones and their glycosides are known for a variety of biological activities, including laxative, anti-inflammatory, and potential anticancer effects. QSAR studies on similar compounds, such as other natural derivatives, have been used to explore their potential as enzyme inhibitors, for example, against xanthine oxidase.[2][3]
Hypothetical QSAR Data for this compound Analogs
The following table presents hypothetical data from a QSAR study on a series of this compound analogs. In this scenario, the biological activity being investigated is the inhibition of a hypothetical enzyme, "Enzyme X." The goal of the QSAR model would be to predict the inhibitory activity (expressed as pIC50, the negative logarithm of the half-maximal inhibitory concentration) based on various molecular descriptors.
| Compound | Structure | LogP | Molecular Weight ( g/mol ) | Number of H-bond Donors | Predicted pIC50 |
| This compound |
| -0.7 | 564.5 | 9 | 6.2 |
| Analog 1 | This compound with acetylated sugar moieties | 0.5 | 732.7 | 5 | 5.8 |
| Analog 2 | This compound with the glucose at C5 replaced by rhamnose | -0.6 | 548.5 | 8 | 6.5 |
| Analog 3 | Aglycone of this compound (removal of both sugar moieties) | 1.8 | 272.2 | 3 | 4.9 |
| Analog 4 | This compound with an additional hydroxyl group on the anthraquinone core | -0.9 | 580.5 | 10 | 6.8 |
Note: The pIC50 values are hypothetical and for illustrative purposes only.
Experimental Protocols for a QSAR Study
A typical QSAR study involves several key steps, from data preparation to model validation. The following are detailed methodologies for a hypothetical QSAR study on this compound and its analogs.
1. Compound Library Generation and Descriptor Calculation:
-
Procedure: A set of this compound analogs would be synthesized or computationally designed. The 3D structures of these compounds would be generated and optimized using a molecular mechanics force field (e.g., MMFF94). A wide range of molecular descriptors, including steric (e.g., molecular weight, molar refractivity), electronic (e.g., dipole moment, partial charges), and lipophilic (e.g., LogP) properties, would be calculated using software like MOE (Molecular Operating Environment) or PaDEL-Descriptor.
2. Biological Activity Assay:
-
Procedure: The inhibitory activity of the synthesized compounds against the target enzyme (Enzyme X) would be determined using an in vitro assay. For example, a colorimetric assay could be used where the enzyme converts a substrate into a colored product. The reaction rate would be measured in the presence of varying concentrations of the inhibitors. The IC50 values would be calculated by fitting the dose-response data to a suitable equation (e.g., the Hill equation) using software like GraphPad Prism. The pIC50 values would then be derived from the IC50 values.
3. QSAR Model Development:
-
Procedure: The calculated molecular descriptors would be used as independent variables and the biological activity (pIC50) as the dependent variable. A QSAR model would be generated using statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Random Forest or Support Vector Machines. The dataset would be split into a training set for model building and a test set for model validation.
4. Model Validation:
-
Procedure: The predictive power of the QSAR model would be assessed using various statistical parameters. For the training set, the squared correlation coefficient (R²) and the root mean square error (RMSE) would be calculated. For the test set, the predictive R² (R²_pred) would be determined to evaluate the model's ability to predict the activity of new compounds. Cross-validation techniques, such as leave-one-out (LOO) cross-validation, would also be employed to assess the robustness of the model.
Visualizations
QSAR Workflow
Caption: A typical workflow for a Quantitative Structure-Activity Relationship (QSAR) study.
Potential Signaling Pathway Modulated by Anthraquinones
Many natural anthraquinones exhibit anti-inflammatory properties, often through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.
Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.
References
Safety Operating Guide
Personal protective equipment for handling Cascaroside D
Essential Safety and Handling Guide for Cascaroside D
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.
Quantitative Data
While specific occupational exposure limits for this compound are not established, the following table summarizes its known physical and chemical properties.
| Property | Value |
| Molecular Formula | C₂₇H₃₂O₁₃ |
| Molecular Weight | 564.5 g/mol |
| Appearance | Solid (Assumed) |
| Storage Temperature | 2-8°C |
| Solubility | Soluble in Methanol |
Personal Protective Equipment (PPE)
To ensure personnel safety, the following personal protective equipment must be worn at all times when handling this compound.[1]
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields that conform to EN 166 (EU) or NIOSH (US) standards.[1]
-
Skin Protection:
-
Gloves: Handle with chemical-resistant gloves. Gloves must be inspected prior to use.
-
Clothing: Wear fire/flame resistant and impervious clothing. A lab coat is mandatory.
-
-
Respiratory Protection: In the case of insufficient ventilation or potential for aerosolization, use a NIOSH-approved particulate respirator.
Operational Plan: Handling and Experimental Protocol
Given that this compound is a pharmaceutical-related compound of unknown potency, all handling should be performed with caution in a controlled environment.
Engineering Controls:
-
All work with this compound should be conducted in a properly functioning laboratory fume hood or other approved local exhaust ventilation system to minimize inhalation exposure.[1]
General Handling Protocol for a Powdered Compound:
-
Preparation:
-
Ensure the work area within the fume hood is clean and uncluttered.
-
Gather all necessary equipment, including spatulas, weighing paper, and solvent-dispensing tools.
-
Verify that an appropriate chemical spill kit is readily accessible.
-
-
Weighing and Aliquoting:
-
Perform all weighing and aliquoting of solid this compound within the fume hood.
-
Use a microbalance with a draft shield to prevent air currents from dispersing the powder.
-
Handle the compound gently to avoid creating dust.
-
-
Dissolving the Compound:
-
Add the desired solvent to the vessel containing the weighed this compound slowly to avoid splashing.
-
If sonication is required, ensure the vessel is securely capped.
-
-
Post-Handling:
-
Thoroughly decontaminate all surfaces and equipment that came into contact with this compound using an appropriate cleaning agent.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Emergency Procedures
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[1]
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[1]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
Spill: Keep unnecessary personnel away. Wear appropriate PPE and avoid inhaling dust from the spilled material.[1] Contain the spill and clean it up according to established laboratory procedures for hazardous materials.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste:
-
Collect all solid waste, including contaminated gloves, weighing paper, and pipette tips, in a designated, clearly labeled hazardous waste container.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a sealed, properly labeled hazardous waste container.
-
-
Disposal Method:
-
Excess and expired materials, as well as waste containers, should be offered to a licensed hazardous material disposal company.[1]
-
Alternatively, the product may be burned in a chemical incinerator equipped with an afterburner and scrubber.[1]
-
Ensure that all federal, state, and local regulations regarding the disposal of this material are strictly followed.[1]
-
Do not discharge into drains, water courses, or onto the ground.[1]
-
Visualizations
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
